3-(4H-1,2,4-triazol-4-yl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-5-9-10-6-11/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYDYAJSQGPQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589353 | |
| Record name | 3-(4H-1,2,4-Triazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746656-39-3 | |
| Record name | 3-(4H-1,2,4-Triazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 3-(4H-1,2,4-triazol-4-yl)phenol?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, synthesis, and spectral properties, presenting them in a clear and accessible format for researchers and professionals in drug development.
Core Chemical Properties
This compound, with the CAS Number 746656-39-3, is a phenol derivative featuring a 1,2,4-triazole substituent at the meta position. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | N/A |
| Molecular Weight | 161.16 g/mol | N/A |
| CAS Number | 746656-39-3 | N/A |
| Predicted Melting Point | 230-231 °C | N/A |
| Predicted Boiling Point | 388.3 ± 44.0 °C | N/A |
| Predicted Density | 1.32 ± 0.1 g/cm³ | N/A |
| Predicted pKa | 9.22 ± 0.10 | N/A |
Synthesis and Experimental Protocols
One plausible synthetic pathway, adapted from general methods for the synthesis of 4-substituted-4H-1,2,4-triazoles, is outlined below. This should be considered a general guideline, and optimization would be necessary for this specific target molecule.
General Synthetic Workflow for Aryl-1,2,4-Triazoles
Caption: General synthetic workflow for the preparation of aryl-1,2,4-triazoles.
Methodology:
-
Formylation of 3-Aminophenol: 3-Aminophenol is reacted with a formylating agent, such as formic acid or triethyl orthoformate, to yield N-(3-hydroxyphenyl)formamide. This reaction is typically carried out under reflux conditions.
-
Reaction with Hydrazine: The resulting formamide is then treated with hydrazine hydrate. This step forms a formylhydrazide intermediate.
-
Cyclization: The intermediate undergoes an intramolecular cyclization reaction, usually upon heating in the presence of an acid or base catalyst, to form the 1,2,4-triazole ring.
-
Purification: The final product, this compound, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.
Spectral Data
Experimental spectral data for this compound is not currently available in peer-reviewed literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated:
¹H NMR:
-
Aromatic Protons: Signals corresponding to the protons on the phenol ring would be expected in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern would lead to a complex splitting pattern.
-
Triazole Protons: A characteristic singlet for the two equivalent protons on the 1,2,4-triazole ring would likely appear further downfield (δ 8.0-9.0 ppm).
-
Phenolic Proton: A broad singlet corresponding to the hydroxyl proton would be observed, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR:
-
Aromatic Carbons: Signals for the carbon atoms of the phenol ring would appear in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group would be the most downfield.
-
Triazole Carbons: The carbon atoms of the triazole ring would be expected to resonate in the region of δ 140-155 ppm.
FT-IR Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H Stretch: While the 4H-1,2,4-triazole itself does not have an N-H bond, tautomerism could lead to the presence of a weak N-H stretching band.
-
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N bonds in the triazole ring and the C=C bonds in the aromatic ring.
-
C-O Stretch: A stretching vibration for the phenolic C-O bond would be expected around 1200-1260 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.16 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of small molecules such as HCN, N₂, and CO from the parent ion.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of 1,2,4-triazole have been reported to exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.
The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to coordinate with metal ions in the active sites of enzymes, thereby inhibiting their function. The nitrogen atoms of the triazole ring act as key coordinating ligands.
Given the lack of specific data for this compound, a logical workflow for investigating its potential biological activity is proposed below.
Caption: Proposed workflow for the biological evaluation of this compound.
This workflow would enable the systematic investigation of the compound's pharmacological profile, identification of its molecular targets, and elucidation of its mechanism of action, ultimately paving the way for potential therapeutic applications.
Conclusion
This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties based on available data and knowledge of related structures. Further research is warranted to fully characterize its synthesis, spectral properties, and biological activities to unlock its full potential.
3-(4H-1,2,4-triazol-4-yl)phenol CAS 746656-39-3 physical properties.
An In-depth Technical Guide to 3-(4H-1,2,4-triazol-4-yl)phenol (CAS 746656-39-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a heterocyclic compound belonging to the triazole family. The information is compiled from various chemical suppliers and databases, offering a centralized resource for laboratory and research applications.
Chemical Identity and Structure
This compound is identified by the Chemical Abstracts Service (CAS) number 746656-39-3.[1][2][3][4] The molecule consists of a phenol ring substituted with a 1,2,4-triazole ring at the third position.
Caption: Relationship between the compound and its key chemical identifiers.
Physical and Chemical Properties
The following tables summarize the available quantitative data for this compound. It is important to note that some of these values are predicted through computational models and may differ from experimentally determined values.
Table 1: General and Predicted Physical Properties
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Melting Point | 230-231 °C (from ethanol) | [2] |
| Boiling Point | 388.3 ± 44.0 °C | Predicted[2] |
| Density | 1.32 ± 0.1 g/cm³ | Predicted[2] |
| pKa | 9.22 ± 0.10 | Predicted[2] |
| Flash Point | Not applicable | |
| Solubility | Not available | [1] |
| Storage | 2-8 °C or Room Temperature | [2][4] |
Table 2: Molecular and Spectroscopic Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₈H₇N₃O | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| SMILES String | OC1=CC(N2C=NN=C2)=CC=C1 | |
| InChI | 1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-5-9-10-6-11/h1-6,12H | |
| InChI Key | HGYDYAJSQGPQKI-UHFFFAOYSA-N |
Experimental Protocols & Characterization
While specific experimental protocols for determining the physical properties of CAS 746656-39-3 are not detailed in the public literature, a general workflow for the synthesis and characterization of novel triazole derivatives can be established based on common laboratory practices. This involves synthesis, purification, and subsequent structural and physical analysis.
Caption: General workflow for the synthesis and characterization of triazole compounds.
Methodologies for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. These techniques provide detailed information about the hydrogen and carbon framework of the molecule, respectively, allowing for the verification of the connectivity of the phenol and triazole rings.[5][6][7]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition (C₈H₇N₃O).[7][8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This method identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. Key absorptions would include O-H stretching for the phenol group and C=N and N-N stretching for the triazole ring.[8][9]
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.[8]
-
Single Crystal X-ray Diffraction: When suitable crystals can be grown, this powerful technique provides the definitive three-dimensional structure of the molecule, including bond lengths and angles.
-
Melting Point Determination: The melting point is a key physical property used to assess the purity of a solid compound. A sharp melting range, such as the reported 230-231 °C, typically indicates high purity.[2]
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as a warning-level hazard.[1]
-
Hazard Statements:
-
Precautionary Measures: Standard laboratory personal protective equipment should be used, including gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area to avoid inhalation of dust.[1] Store in a tightly closed container in a dry, well-ventilated place.[1]
This guide serves as a foundational resource. Researchers are encouraged to consult primary literature and safety data sheets from their specific supplier before commencing any experimental work.
References
- 1. aksci.com [aksci.com]
- 2. Phenol, 3-(4H-1,2,4-triazol-4-yl)- (9CI) | 746656-39-3 [amp.chemicalbook.com]
- 3. CAS Number 746656-39-3 | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - CAS:746656-39-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide on the Molecular Structure and Characterization of 3-(4H-1,2,4-triazol-4-yl)phenol
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-(4H-1,2,4-triazol-4-yl)phenol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented for comparative analysis.
Molecular Structure and Properties
This compound, with the empirical formula C₈H₇N₃O, is an aromatic heterocyclic compound.[1] Its structure features a phenol ring substituted with a 4H-1,2,4-triazole ring at the meta position. The molecular weight of the compound is 161.16 g/mol .[1]
The crystal structure of 3-(1H-1,2,4-triazol-4-yl)phenol reveals two independent molecules in the asymmetric unit. These molecules are interconnected through intermolecular O—H⋯N hydrogen bonds, forming one-dimensional chains that extend along the c-axis. This hydrogen bonding is a key feature of its solid-state structure.
Synthesis and Characterization
The synthesis of this compound can be achieved through the reaction of 3-aminophenol with diformylhydrazine. This method is analogous to the synthesis of its isomers, 2-(4H-1,2,4-triazol-4-yl)phenol and 4-(4H-1,2,4-triazol-4-yl)phenol.[2][3] The characterization of the final product relies on a combination of spectroscopic and crystallographic techniques.
Experimental Protocols
Synthesis of this compound:
-
Reaction Setup: In a Teflon-lined stainless steel autoclave, combine 3-aminophenol (1 mmol) and diformylhydrazine (1 mmol).
-
Solvent Addition: Add dimethylformamide (DMF) as a solvent to the mixture.
-
Hydrothermal Reaction: Seal the autoclave and heat it in a furnace to 443 K for 48 hours.
-
Cooling and Isolation: Allow the reaction vessel to cool to room temperature (293 K).
-
Purification: Isolate the solid product by filtration and wash it sequentially with hot water and hot ethanol to remove unreacted starting materials and impurities.
-
Crystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain crystals suitable for X-ray diffraction analysis.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Use tetramethylsilane (TMS) as an internal standard.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the synthesized compound.
-
Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce a sample into the mass spectrometer.
-
Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).
-
-
Single-Crystal X-ray Diffraction:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 298 K) using Mo Kα radiation.
-
Solve the crystal structure using direct methods and refine it using full-matrix least-squares procedures.
-
Characterization Data
| Parameter | 2-(4H-1,2,4-triazol-4-yl)phenol[3] | 4-(4H-1,2,4-triazol-4-yl)phenol[2] |
| Molecular Formula | C₈H₇N₃O | C₈H₇N₃O |
| Molecular Weight | 161.17 | 161.16 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pbca |
| Unit Cell Dimensions | a = 7.273(3) Å, b = 14.265(4) Å, c = 7.720(3) Å, β = 90.93(3)° | a = 10.9373(15) Å, b = 7.4539(10) Å, c = 18.530(3) Å |
| Elemental Analysis (%) | C: 59.61 (found 59.70), H: 4.38 (found 4.25), N: 26.08 (found 26.06) | Data not provided |
Potential Biological Activity
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] The presence of the phenol group may further modulate this activity. While no specific biological studies have been reported for this compound, its structural similarity to other biologically active triazoles suggests it could be a candidate for further investigation in drug discovery programs.
Visualizations
To further elucidate the structure and experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Molecular structure of this compound.
Caption: A typical experimental workflow.
Caption: Hydrogen bonding interaction.
References
- 1. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
The Diverse Biological Landscape of 4H-1,2,4-Triazole Derivatives: A Technical Guide
The 4H-1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad and potent pharmacological activities. Derivatives of this core have been extensively investigated, revealing a wide spectrum of biological actions, including antimicrobial, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the known biological activities of 4H-1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows for researchers, scientists, and drug development professionals.
Antimicrobial Activity
Derivatives of 4H-1,2,4-triazole have demonstrated significant efficacy against a range of microbial pathogens, including bacteria and fungi. The mechanism of antifungal action for many triazole-based drugs, such as fluconazole, involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[1][2]
Antibacterial Activity
Numerous studies have reported the antibacterial potential of 4H-1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria.[3] For instance, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold exhibited strong antibacterial activity against Staphylococcus aureus.[4][5] Some derivatives have shown activity comparable or even superior to standard antibiotics like streptomycin and ampicillin.[3][4]
Table 1: Antibacterial Activity of Selected 4H-1,2,4-Triazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 36 | Staphylococcus aureus | 0.264 mM | [3] |
| 36 | Streptococcus pyogenes | 0.132 mM | [3] |
| 18 | Staphylococcus aureus | - | [3] |
| 18 | Escherichia coli | - | [3] |
| 41 | Bacillus subtilis | 31.25 | [3] |
| 46-47 | Staphylococcus aureus | 3.125 | [6] |
| 48g | Broad Spectrum | 0.5-1 µM | [6] |
| 39c | Escherichia coli | 3.125 | [6] |
| 39h | Pseudomonas aeruginosa | 3.125 | [6] |
Note: '-' indicates that the specific MIC value was not provided in the abstract.
Antifungal Activity
The antifungal properties of 1,2,4-triazole derivatives are well-established, with several clinically used antifungal agents featuring this heterocyclic core.[7][8] Research has shown that novel synthesized 4H-1,2,4-triazole derivatives can exhibit potent antifungal activity against various fungal species, including Microsporum gypseum and Candida albicans.[4][5][9] Some compounds have demonstrated efficacy superior to the standard drug ketoconazole.[4][5]
Table 2: Antifungal Activity of Selected 4H-1,2,4-Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 5b, 5c, 5d, 5e, 5m, 5n | Microsporum gypseum | Superior to Ketoconazole | [4][5] |
| 1, 2, 3 | Various Fungi | Promising Activity | [10] |
| 46a, 47d | Candida albicans | 3.125 | [6] |
| 2a, 2b, 2c, 3a, 3b | Various Fungi | Good to Excellent | [8] |
Anticancer Activity
The antiproliferative properties of 4H-1,2,4-triazole derivatives have been a significant area of research, with compounds demonstrating cytotoxicity against various cancer cell lines.[11][12] The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression, such as tyrosine kinases, or the induction of apoptosis.[6][13]
For example, a series of 1,2,4-triazole derivatives were evaluated for their anticancer activity against a panel of cancer cell lines, with some compounds showing remarkable antiproliferative effects.[13] Further studies revealed that these compounds could act as potent inhibitors of EGFR, BRAF, and tubulin.[13] Another study reported that certain 1,2,4-triazole derivatives exhibited significant anticancer activity against human breast cancer cell lines.[11]
Table 3: Anticancer Activity of Selected 4H-1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 58a | PC-3, DU-145, LNCaP | 26.0, 34.5, 48.8 | - | [6] |
| 62i | HT-29, H460, MDA-MB-231 | 0.90, 0.85, 1.54 | c-Kit, RET, FLT3 | [6] |
| 78j | A549, Caco-2, PC-3, B16-F10 | 6.78-9.05 | COX-2/5-LOX | [6] |
| 5m | BxPC-3, H1975, A875, HCT116, SW620, LS174T | 0.04, 3.2, 0.68, 1.2, 1.3, 0.08 | DNA Replication | [14] |
| 8c | - | - | EGFR, BRAF, Tubulin | [13] |
| 12d | MCF7 | 1.5 | STAT3 | [15] |
Note: '-' indicates that the specific value was not provided in the abstract.
Antiviral Activity
Certain 4H-1,2,4-triazole derivatives have been investigated for their antiviral properties.[16][17] For instance, novel 1,2,4-triazole-containing 4H-thiopyrano[2,3-b]quinolines were synthesized and evaluated for their activity against the influenza A virus.[16] While the activity was generally moderate, these findings provide a basis for the further development of new antiviral agents.[16] The well-known antiviral drug ribavirin, which contains a 1,2,4-triazole ring, underscores the potential of this scaffold in antiviral drug discovery.[4][18]
Anti-inflammatory Activity
Anti-inflammatory effects are another significant biological activity associated with 4H-1,2,4-triazole derivatives.[19][20] Studies have shown that these compounds can exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokines.[20] For example, newly synthesized 1,2,4-triazole derivatives containing a propionic acid moiety demonstrated anti-inflammatory and immunomodulatory activity by decreasing the levels of TNF-α and IFN-γ.[21]
Enzyme Inhibition
The ability of 4H-1,2,4-triazole derivatives to inhibit various enzymes is a key aspect of their diverse pharmacological profile.[22][23] These compounds have been shown to be effective inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease.[22][24] This inhibitory activity makes them promising candidates for the treatment of diseases like Alzheimer's and diabetes mellitus.[24] A series of novel Schiff bases containing the 1,2,4-triazole structure were synthesized and showed inhibitory properties against acetylcholinesterase.[25]
Table 4: Enzyme Inhibition Activity of Selected 4H-1,2,4-Triazole Derivatives
| Compound ID | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 12d | Acetylcholinesterase | 0.73 ± 0.54 | - | [24] |
| 12m | Butyrylcholinesterase | 0.038 ± 0.50 | - | [24] |
| 12d | α-Glucosidase | 36.74 ± 1.24 | - | [24] |
| 12d | Urease | 19.35 ± 1.28 | - | [24] |
| 4e, 4g | Acetylcholinesterase | 0.43-3.87 | 0.70 ± 0.07–8.65 ± 5.6 | [25] |
Note: '-' indicates that the specific value was not provided in the abstract.
Experimental Protocols
General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)
A standardized broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown on a suitable agar medium. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive control wells (containing only medium and bacteria) and negative control wells (containing only medium) are also included. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
General Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Culture and Seeding: Cancer cells are cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics. The cells are then harvested and seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO and then diluted in the culture medium). Control wells with untreated cells and vehicle-treated cells are included. The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Potential anticancer mechanisms of 4H-1,2,4-triazole derivatives.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. benthamdirect.com [benthamdirect.com]
- 11. isres.org [isres.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents [jstage.jst.go.jp]
- 15. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 19. Studies on 1,2,4-triazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]
- 21. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 24. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Potential Therapeutic Applications of 3-(4H-1,2,4-triazol-4-yl)phenol: A Technical Guide
Disclaimer: To date, no direct experimental studies on the biological activity or therapeutic applications of 3-(4H-1,2,4-triazol-4-yl)phenol have been published in peer-reviewed literature. This guide, therefore, extrapolates the potential of this compound based on the established biological activities of the broader 1,2,4-triazole class of compounds and, most significantly, on a study of a structurally analogous isomer.
Introduction
The 1,2,4-triazole nucleus is a well-established pharmacophore, forming the core of numerous clinically approved drugs with a wide range of therapeutic activities. These include antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and anticancer agents. The therapeutic versatility of the 1,2,4-triazole scaffold stems from its unique physicochemical properties, which allow for diverse molecular interactions with biological targets. This guide explores the therapeutic potential of the specific, yet uninvestigated, compound this compound.
Predicted Therapeutic Application: Selective Antiproliferative Agent in Oncology
The most compelling evidence for the potential therapeutic application of this compound comes from a study on a closely related structural isomer, 7-(3-hydroxyphenyl)-4-methyl-2H-triazolo[3,2-c]triazole. This compound, which also features a meta-substituted hydroxyphenyl group, has demonstrated significant and selective antiproliferative activity against cancer cell lines, with no discernible effect on healthy cells. This finding strongly suggests that this compound may possess similar selective anticancer properties.
Quantitative Data from a Structurally Related Isomer
While specific quantitative data for this compound is unavailable, the qualitative results for the meta-hydroxyphenyl triazolo-triazole isomer are summarized below.
| Compound | Activity against Cancer Cell Lines | Activity against Normal Cell Lines |
| 7-(3-hydroxyphenyl)-4-methyl-2H-triazolo[3,2-c]triazole (meta-isomer) | Significant Antiproliferative | No Activity |
| ortho-isomer | Weak Antiproliferative | Not specified |
| para-isomer | Active | Active |
Data extrapolated from the abstract of a study on isomeric triazolo-triazoles.
Experimental Protocol: In Vitro Antiproliferative Assay (Representative)
The following is a representative protocol for a Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity and cell proliferation, which could be used to evaluate this compound.
Objective: To determine the in vitro antiproliferative activity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Add the diluted compound to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilization: Remove the SRB solution and wash the plates with 1% acetic acid. Air dry the plates and add Tris base solution to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conceptual Workflow for Screening
The process of identifying a selective antiproliferative agent can be visualized as follows:
Broader Therapeutic Potential of the 1,2,4-Triazole Scaffold
Beyond oncology, the 1,2,4-triazole nucleus is associated with a wide array of pharmacological activities. Therefore, this compound could also be investigated for the following applications:
-
Antifungal: Many blockbuster antifungal drugs, such as fluconazole and itraconazole, are 1,2,4-triazole derivatives. They typically function by inhibiting fungal cytochrome P450 enzymes.
-
Antimicrobial: A vast number of 1,2,4-triazole derivatives have been synthesized and shown to possess antibacterial activity against various strains.
-
Anticonvulsant: The 1,2,4-triazole ring is a feature of some compounds with anticonvulsant properties.
-
Anti-inflammatory: Certain 1,2,4-triazole derivatives have demonstrated anti-inflammatory effects.
Synthesis and Mechanism of Action
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the established synthesis of its 2- and 4-isomers.
Reaction: Condensation of 3-aminophenol with diformylhydrazine.
Experimental Protocol (Proposed):
-
Reaction Setup: In a Teflon-lined stainless steel autoclave, combine 3-aminophenol (1 equivalent) and diformylhydrazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Seal the autoclave and heat it in a furnace to approximately 170°C for 48 hours.
-
Work-up: After cooling the reaction vessel to room temperature, isolate the crude product.
-
Purification: Wash the product with hot water and hot ethanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent.
Potential Mechanism of Action in Oncology (Hypothetical)
While the precise mechanism of action for this compound is unknown, many small molecule anticancer agents function by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. A hypothetical signaling pathway that could be targeted is depicted below.
A Comprehensive Review of Synthetic Strategies for Substituted 1,2,4-Triazoles
A Technical Guide for Researchers and Drug Development Professionals
The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The versatile nature of this heterocyclic ring has driven the development of a multitude of synthetic methodologies for the preparation of its substituted derivatives. This technical guide provides an in-depth review of the key synthetic routes to substituted 1,2,4-triazoles, presenting detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers and scientists in the field of drug discovery and development.
Classical Synthetic Methodologies
Two of the most established methods for the synthesis of 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions. These methods, while foundational, often require harsh reaction conditions.
The Pellizzari Reaction
First reported in 1911, the Pellizzari reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[1] The reaction typically necessitates high temperatures, often exceeding 200°C, and can be conducted neat or in a high-boiling solvent.[1]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Pellizzari Reaction) [2][3]
-
Materials: Benzamide, Benzoylhydrazide, High-boiling solvent (e.g., nitrobenzene or diphenyl ether, optional).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If a solvent is used, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.
-
Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solidified product can be triturated with ethanol to remove impurities.
-
The crude product is then purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Mechanism of the Pellizzari Reaction
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[3]
Caption: General mechanism of the Pellizzari reaction.
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction involves the condensation of diacylamines (imides) with hydrazines in the presence of a weak acid to form an isomeric mixture of 1,2,4-triazoles.[4] This method is particularly useful for the synthesis of N-substituted triazoles.
Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [5]
-
Materials: N-formylbenzamide, Phenylhydrazine, Glacial acetic acid.
-
Procedure:
-
Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL).
-
Reflux the mixture for 4 hours.
-
Upon cooling, the product crystallizes from the solution.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
-
Mechanism of the Einhorn-Brunner Reaction
The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by dehydration, a proton shift, and intramolecular cyclization to form the triazole ring.[2]
Caption: General mechanism of the Einhorn-Brunner reaction.
Modern Synthetic Approaches
To overcome the limitations of classical methods, such as harsh conditions and low yields, a variety of modern synthetic strategies have been developed. These include microwave-assisted synthesis, multi-component reactions, and oxidative cyclization methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[6] This technique has been successfully applied to the synthesis of 1,2,4-triazoles, offering a greener and more efficient alternative to conventional heating.[7]
Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide [1]
-
Materials: Substituted hydrazine, Formamide.
-
Procedure:
-
In a microwave reaction vessel, combine the substituted hydrazine (1 mmol) with formamide (20 equiv).
-
Seal the vessel and irradiate the reaction mixture at 160°C for 10 minutes.
-
After cooling, the reaction mixture is worked up to isolate the desired 1,2,4-triazole.
-
Experimental Protocol: Microwave-Assisted Pellizzari-type Reaction
-
Materials: Aromatic hydrazide (0.005 mol), Substituted nitrile (0.0055 mol), n-Butanol (10 mL), Potassium carbonate (0.0055 mol).
-
Procedure:
-
Add the aromatic hydrazide, substituted nitrile, and potassium carbonate to a 20 mL microwave reaction vessel containing n-butanol.
-
Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.
-
After cooling, the precipitated product is collected by filtration and recrystallized from ethanol.
-
One-Pot Multi-Component Reactions
One-pot multi-component reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. Several such methods have been developed for the synthesis of trisubstituted 1,2,4-triazoles.[8][9][10]
Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [11]
-
Materials: Carboxylic acid, Amidine, Hydrazine, Peptide coupling agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF).
-
Procedure:
-
A mixture of the carboxylic acid and amidine is treated with a peptide coupling agent and a base in a suitable solvent to form an acylamidine intermediate in situ.
-
The corresponding hydrazine is then added to the reaction mixture.
-
The reaction is stirred at an appropriate temperature until the cyclization is complete, yielding the 1,3,5-trisubstituted 1,2,4-triazole.
-
Oxidative Cyclization of Amidrazones
The oxidative cyclization of amidrazones with aldehydes provides a versatile route to 3,4,5-trisubstituted 1,2,4-triazoles.[12][13][14] This method often employs mild and environmentally benign catalysts.
Experimental Protocol: Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization [12]
-
Materials: Amidrazone, Aldehyde, Ceric Ammonium Nitrate (CAN), Polyethylene Glycol (PEG).
-
Procedure:
-
A mixture of the amidrazone (1 mmol), aldehyde (1.1 mmol), and CAN (5 mol%) in PEG is heated at 80°C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the 3,4,5-trisubstituted 1,2,4-triazole.
-
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various substituted 1,2,4-triazoles using the methodologies described above.
Table 1: Classical Synthesis of Substituted 1,2,4-Triazoles
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |
| Benzamide | Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | Neat, 220-250°C, 2-4 h | 84% | [15] |
| N-formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Acetic acid, reflux, 4 h | Good | [5] |
Table 2: Modern Synthesis of Substituted 1,2,4-Triazoles
| Method | Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |
| Microwave-assisted | Phenylhydrazine | Formamide | 1-Phenyl-1H-1,2,4-triazole | 160°C, 10 min | 74% | [1] |
| Microwave-assisted | 4-Chlorobenzohydrazide | Benzonitrile | 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole | n-Butanol, K₂CO₃, 150°C, 2 h | Not specified | |
| One-pot | Benzoic acid | Benzamidine | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | HATU, DIPEA, DMF | up to 90% |
| Oxidative Cyclization | Benzamidrazone | Benzaldehyde | 3,4,5-Triphenyl-4H-1,2,4-triazole | CAN (5 mol%), PEG, 80°C | up to 96% | [12][13] |
Conclusion
The synthesis of substituted 1,2,4-triazoles is a rich and evolving field of organic chemistry. While classical methods like the Pellizzari and Einhorn-Brunner reactions remain valuable, modern approaches such as microwave-assisted synthesis, multi-component reactions, and oxidative cyclizations offer significant advantages in terms of efficiency, milder reaction conditions, and higher yields. This guide provides a comprehensive overview of these key methodologies, equipping researchers with the knowledge to select and implement the most suitable synthetic strategy for their specific target molecules in the pursuit of novel therapeutic agents. The detailed protocols and comparative data herein serve as a practical resource for the synthesis and exploration of this important class of heterocyclic compounds.
References
- 1. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 8. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. One-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. A Simple and Efficient Synthesis of 3,4,5-Trisubstituted/N-Fused 1,2,4-Triazoles via Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization of Amidrazones with Aldehydes Using Polyethylene Glycol as a Recyclable Reaction Medium [organic-chemistry.org]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into Hydroxyphenyl-Substituted Triazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spectroscopic Data for 4-(4H-1,2,4-triazol-4-yl)phenol
Due to the limited availability of specific experimental data for 3-(4H-1,2,4-triazol-4-yl)phenol, we present the spectroscopic data for its structural isomer, 4-(4H-1,2,4-triazol-4-yl)phenol. This data provides a valuable reference point for the characterization of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 4-(4H-1,2,4-triazol-4-yl)phenol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Data for 4-(4H-1,2,4-triazol-4-yl)phenol
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: Specific ¹H and ¹³C NMR peak assignments for 4-(4H-1,2,4-triazol-4-yl)phenol are not detailed in the reviewed literature. General spectral features for related substituted 1,2,4-triazoles often show aromatic protons in the range of δ 7.0-8.5 ppm and triazole protons around δ 8.0-9.0 ppm.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for 4-(4H-1,2,4-triazol-4-yl)phenol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3448 | Strong, Broad | O-H stretch (phenol) |
| 3321 | Medium | N-H stretch (triazole) |
| 3078 | Medium | Aromatic C-H stretch |
| 1625 | Strong | C=N stretch (triazole ring) |
| 1535, 1260, 1050, 950 | Medium-Strong | N-C=S amide bands (if applicable) or ring vibrations |
| 1250 | Strong | C-O stretch (phenol) |
Note: The IR data is a compilation of characteristic peaks observed for similar 4-substituted-4H-1,2,4-triazole-3-thiol derivatives and may vary slightly for 4-(4H-1,2,4-triazol-4-yl)phenol.[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-(4H-1,2,4-triazol-4-yl)phenol
| m/z | Ion |
| 161.0589 | [M]+ (Calculated for C₈H₇N₃O)[2] |
Experimental Protocols
The following section outlines a general methodology for the synthesis and spectroscopic characterization of hydroxyphenyl-substituted 1,2,4-triazoles, based on established procedures for related compounds.[3][4]
Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol
A common route for the synthesis of 4-aryl-4H-1,2,4-triazoles involves the reaction of a primary aromatic amine with diformylhydrazine.
Materials:
-
p-Aminophenol
-
Diformylhydrazine
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of p-aminophenol and diformylhydrazine in a suitable solvent such as DMF is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to yield pure 4-(4H-1,2,4-triazol-4-yl)phenol.
Spectroscopic Characterization
Instrumentation:
-
NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
IR: Spectra are recorded on an FT-IR spectrometer, and samples are typically prepared as KBr pellets.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.
Sample Preparation:
-
NMR: Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
IR: A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet.
-
MS: Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, for analysis.
Proposed Synthetic Pathway for this compound
The following diagram illustrates a plausible synthetic route for the target compound, this compound. This pathway is based on established synthetic methodologies for substituted 1,2,4-triazoles.
Caption: Proposed synthesis of this compound.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the characterization of a newly synthesized compound like this compound.
Caption: Workflow for compound characterization.
Conclusion
This technical guide has provided a summary of available spectroscopic data for 4-(4H-1,2,4-triazol-4-yl)phenol as a proxy for the less-documented 3-isomer. The outlined experimental protocols and visualized synthetic and characterization workflows offer a practical framework for researchers working with this class of heterocyclic compounds. Further experimental investigation is required to fully elucidate the specific spectroscopic properties of this compound.
References
In-Depth Technical Guide on the Solubility and Stability Profile of 3-(4H-1,2,4-triazol-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview based on publicly available data and established scientific principles. Specific experimental data for 3-(4H-1,2,4-triazol-4-yl)phenol is limited; therefore, this guide includes predictive information and standardized methodologies for analogous compounds. All provided protocols are for informational purposes and should be adapted and validated for specific experimental contexts.
Executive Summary
This technical guide offers a detailed examination of the predicted solubility and stability profile of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document synthesizes available physicochemical data and presents standardized, detailed protocols for the experimental determination of solubility and stability, in line with industry best practices. Furthermore, it visualizes experimental workflows and potential biological interactions through signaling pathway diagrams, providing a comprehensive resource for researchers.
Core Compound Information
This compound is a small molecule featuring a phenol group attached to a 1,2,4-triazole ring. This unique combination of a weakly acidic phenolic hydroxyl group and a polar, hydrogen-bond accepting triazole moiety governs its physicochemical properties, including solubility and stability, which are critical for its potential development as a therapeutic agent.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | Sigma-Aldrich[1] |
| Molecular Weight | 161.16 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich[1] |
| CAS Number | 746656-39-3 | Sigma-Aldrich[1] |
| InChI Key | HGYDYAJSQGPQKI-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| SMILES | OC1=CC(N2C=NN=C2)=CC=C1 | Sigma-Aldrich[1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structure of this compound, with its capacity for hydrogen bonding from the phenol group and the nitrogen atoms in the triazole ring, suggests moderate solubility in polar solvents.
Predicted Solubility
Based on its structural features, a qualitative solubility profile is predicted in Table 2. The "like dissolves like" principle suggests that the compound will be more soluble in polar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble | Capable of hydrogen bonding with the solvent. The parent 1H-1,2,4-triazole is reported to be soluble in water.[2][3] |
| Polar Aprotic | DMSO, DMF | Soluble | High polarity and ability to act as hydrogen bond acceptors. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble | Lack of favorable interactions with non-polar solvents. |
Experimental Protocol for Thermodynamic Solubility Determination
The Shake-Flask method is the gold standard for determining thermodynamic solubility.[4][5][6][7]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the desired solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After shaking, allow the vials to stand to let undissolved solids settle.
-
Withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or µg/mL.
References
- 1. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action for Antifungal 1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 1,2,4-triazole antifungal agents. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular interactions, biochemical pathways, and experimental methodologies crucial for understanding and advancing antifungal therapies.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of 1,2,4-triazole compounds stems from their potent and specific inhibition of a key enzyme in the fungal sterol biosynthesis pathway: lanosterol 14α-demethylase.[1][2][3][4] This enzyme, a cytochrome P450 monooxygenase encoded by the ERG11 or CYP51 gene, is essential for the conversion of lanosterol to ergosterol.[1][2][3][5] Ergosterol is a vital component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][5]
The nitrogen atom at the 4-position of the 1,2,4-triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the natural substrate, lanosterol, from binding.[6] This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[5][6] The incorporation of these aberrant sterols into the fungal cell membrane alters its physical properties, increases its permeability, and disrupts the function of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.[4]
A secondary mechanism of action has also been proposed, where the accumulation of sterol intermediates, such as lanosterol and eburicol, induces negative feedback regulation of HMG-CoA reductase (Hmg1), a critical enzyme earlier in the ergosterol biosynthesis pathway.[7]
Signaling Pathway of 1,2,4-Triazole Action
The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of 1,2,4-triazole compounds.
Quantitative Data on Antifungal Activity
The efficacy of 1,2,4-triazole compounds is quantified through various in vitro assays, primarily determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the target enzyme.
Table 1: Minimum Inhibitory Concentration (MIC) of Common 1,2,4-Triazoles against Pathogenic Fungi
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Fluconazole | Candida albicans | 0.125 - >64 | [8] |
| Candida glabrata | 0.5 - >64 | [8][9] | |
| Candida krusei | 8 - >64 | [8] | |
| Cryptococcus neoformans | 0.25 - 16 | [10] | |
| Aspergillus fumigatus | >400 | [11] | |
| Itraconazole | Candida albicans | 0.015 - 16 | [8] |
| Candida glabrata | 0.06 - 4 | [9] | |
| Aspergillus fumigatus | 0.125 - >8 | [12] | |
| Voriconazole | Candida albicans | 0.015 - 16 | [8] |
| Candida glabrata | 0.03 - 2 | [9] | |
| Aspergillus fumigatus | 0.125 - 4 | [12] | |
| Posaconazole | Aspergillus fumigatus | 0.06 - 2 | [12] |
Note: MIC values can vary significantly based on the specific strain, testing methodology (e.g., CLSI vs. EUCAST), and the presence of resistance mechanisms.
Table 2: IC50 Values of 1,2,4-Triazoles against Lanosterol 14α-Demethylase (CYP51)
| Antifungal Agent | Fungal Species | IC50 (µM) | Reference(s) |
| Fluconazole | Candida albicans | 0.1 - 0.2 | [13] |
| Aspergillus fumigatus | 4.8 | [11] | |
| Itraconazole | Candida albicans | ~0.5 | [13] |
| Ketoconazole | Candida albicans | 0.4 - 0.6 | [13] |
| Voriconazole | Candida albicans | ~2.3 | [13] |
| Various CYP enzymes | 8.4 - 10.5 | [14] |
Experimental Protocols
CYP51 Inhibition Assay (Reconstitution Assay)
This in vitro assay measures the direct inhibitory effect of a compound on the activity of lanosterol 14α-demethylase.
Objective: To determine the IC50 value of a 1,2,4-triazole compound against purified fungal CYP51.
Methodology:
-
Expression and Purification of Recombinant CYP51:
-
The gene encoding the target fungal CYP51 is cloned into an expression vector, often with a tag (e.g., His-tag) for purification.
-
The vector is transformed into a suitable expression host (e.g., E. coli).
-
Protein expression is induced, and the cells are harvested and lysed.
-
The recombinant CYP51 is purified using affinity chromatography.[13]
-
-
Reconstitution of the Enzyme System:
-
Purified CYP51 is reconstituted with a cytochrome P450 reductase (CPR) and lipids to mimic the cellular environment.[15]
-
-
Enzymatic Reaction:
-
Detection and Quantification:
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]
-
Ergosterol Quantification Assay
This assay measures the total ergosterol content in fungal cells to assess the impact of 1,2,4-triazole treatment.
Objective: To quantify the reduction in cellular ergosterol levels following exposure to a 1,2,4-triazole compound.
Methodology:
-
Fungal Culture and Treatment:
-
The target fungal strain is cultured in a suitable growth medium.
-
The culture is treated with the 1,2,4-triazole compound at a specific concentration (e.g., MIC). A control culture without the compound is also prepared.
-
-
Cell Harvesting and Lysis:
-
Ergosterol Extraction:
-
Quantification by HPLC:
-
Data Analysis:
-
The amount of ergosterol is normalized to the dry weight of the fungal biomass.
-
The percentage reduction in ergosterol content in the treated sample is calculated relative to the untreated control.
-
Antifungal Susceptibility Testing (MIC Determination)
This assay determines the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of a 1,2,4-triazole compound against a specific fungal strain.
Methodology (Broth Microdilution Method - CLSI/EUCAST guidelines):
-
Inoculum Preparation:
-
Drug Dilution:
-
The 1,2,4-triazole compound is serially diluted in a 96-well microtiter plate containing the growth medium.[13]
-
-
Inoculation and Incubation:
-
Each well is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.
-
The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[20]
-
-
Endpoint Determination:
Mechanisms of Resistance
The emergence of resistance to 1,2,4-triazole antifungals is a significant clinical concern. The primary mechanisms of resistance include:
-
Alterations in the Drug Target: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[23][24][25]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene, often due to tandem repeats in the promoter region, results in higher levels of the target enzyme, requiring higher drug concentrations for inhibition.[23][25]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS) families, actively removes azole drugs from the fungal cell, preventing them from reaching their target.[23]
-
Alterations in the Sterol Biosynthesis Pathway: Changes in other enzymes in the ergosterol biosynthesis pathway can sometimes compensate for the inhibition of CYP51.[23][26]
The following diagram illustrates the logical relationships of these resistance mechanisms.
References
- 1. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors | CoLab [colab.ws]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 19. microbiologyresearch.org [microbiologyresearch.org]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Molecular mechanisms of azole resistance in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Supramolecular Architecture of Crystalline 4-(4H-1,2,4-triazol-4-yl)phenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the supramolecular interactions present in the crystalline structure of 4-(4H-1,2,4-triazol-4-yl)phenol. The information is compiled from crystallographic studies, focusing on the non-covalent forces that dictate the three-dimensional assembly of this molecule, a compound of interest due to the versatile coordination and hydrogen bonding capabilities of the 1,2,4-triazole moiety.
Crystallographic and Structural Data
The crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system, and the key crystallographic parameters are summarized below.
Table 1: Crystal Data and Structure Refinement for 4-(4H-1,2,4-triazol-4-yl)phenol
| Parameter | Value |
| Empirical Formula | C₈H₇N₃O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.9373(15) |
| b (Å) | 7.4539(10) |
| c (Å) | 18.530(3) |
| Z | 8 |
| Temperature (K) | 298 |
| R1 | 0.0682 |
| wR2 | 0.1361 |
| Reflections Collected | 1328 |
Experimental Protocols
Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol
The synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol is achieved through a hydrothermal method. The protocol involves the reaction of diformylhydrazine with p-aminophenol in a dimethylformamide (DMF) solvent under hydrothermal conditions.
Experimental Workflow for Synthesis
Caption: Hydrothermal synthesis of the title compound.
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction. Data for the crystallographic analysis was collected at 298 K. The structure was solved by direct methods and refined by full-matrix least squares.
Supramolecular Interactions and Crystal Packing
The crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol is characterized by a three-dimensional network established through a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces are crucial in the formation of the overall supramolecular assembly.
Hydrogen Bonding
The primary hydrogen bonding interaction involves the hydroxyl group of the phenol ring and the nitrogen atoms of the triazole ring of adjacent molecules. This interaction is a key contributor to the formation of the extended network.
π-π Stacking
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings (both the phenol and triazole rings) of neighboring molecules play a significant role in stabilizing the crystal packing. These interactions contribute to the expansion of the three-dimensional network.
Diagram of Supramolecular Assembly
Caption: Intermolecular interactions in the crystal.
The interplay of these supramolecular interactions results in a robust three-dimensional crystalline architecture. Understanding these non-covalent forces is fundamental for the rational design of new crystalline materials and for modulating the physicochemical properties of active pharmaceutical ingredients.
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis involves the reaction of 3-aminophenol with diformylhydrazine under hydrothermal conditions. This method is analogous to the reported synthesis of its isomers, 2-(4H-1,2,4-triazol-4-yl)phenol and 4-(4H-1,2,4-triazol-4-yl)phenol.[1]
Chemical Reaction
Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-(4H-1,2,4-triazol-4-yl)phenol | o-Aminophenol, Diformylhydrazine | Hydrothermal, 443 K, 2 days | 64 | [1] |
| 4-(4H-1,2,4-triazol-4-yl)phenol | p-Aminophenol, Diformylhydrazine | Hydrothermal, in DMF | Not specified |
Experimental Protocol
This protocol is adapted from the synthesis of the ortho-isomer and is expected to yield the desired meta-substituted product.[1]
Materials:
-
3-Aminophenol
-
Diformylhydrazine
-
Deionized water
-
Ethanol
-
Teflon-lined stainless steel autoclave
Equipment:
-
Furnace or oven capable of reaching 170 °C (443 K)
-
Analytical balance
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a suitable container, combine 3-aminophenol (0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g).
-
Reaction Setup: Transfer the mixture into a Teflon-lined stainless steel autoclave.
-
Hydrothermal Synthesis: Seal the autoclave and place it in a furnace. Heat the autoclave to 170 °C (443 K) and maintain this temperature for 48 hours.
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature. Carefully open the autoclave and isolate the solid product.
-
Purification: Wash the isolated product with hot deionized water followed by hot ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain the final this compound.
-
Characterization: The final product should be characterized by standard analytical techniques such as FT-IR, NMR spectroscopy, and elemental analysis to confirm its identity and purity.[1]
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of substituted 4H-1,2,4-triazoles from aminophenols follows a logical reaction pathway involving the condensation of the amino group with diformylhydrazine, followed by cyclization to form the triazole ring. The position of the hydroxyl group on the phenol ring (ortho, meta, or para) dictates the isomeric product.
References
Application Notes and Protocols for the Hydrothermal Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol using a hydrothermal method. This compound is of interest in medicinal chemistry and materials science due to the versatile chemical properties of the 1,2,4-triazole moiety. The following sections detail the experimental parameters, a step-by-step protocol, and a workflow diagram for this synthesis.
Data Presentation: Synthesis Parameters
| Parameter | Value/Condition | Expected Outcome/Remarks | Reference |
| Precursors | p-Aminophenol, Diformylhydrazine | Equimolar ratio is a logical starting point. | |
| Solvent | Dimethylformamide (DMF) | A common polar aprotic solvent for such reactions. | |
| Temperature | 443 K (170 °C) | Based on the synthesis of the ortho-isomer.[1] | [1] |
| Reaction Time | 48 hours (2 days) | Based on the synthesis of the ortho-isomer.[1] | [1] |
| Yield | ~64% | Achieved for the ortho-isomer, a similar yield may be expected.[1] | [1] |
| Product Purity | High | The product can be purified by washing with hot water and hot ethanol.[1] | [1] |
Experimental Workflow
The following diagram illustrates the key stages of the hydrothermal synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol.
Caption: Workflow for the hydrothermal synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol.
Detailed Experimental Protocol
This protocol is adapted from the hydrothermal synthesis of the analogous compound, 2-(4H-1,2,4-triazol-4-yl)phenol.[1]
Materials:
-
p-Aminophenol
-
Diformylhydrazine
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless steel autoclave
-
Furnace or oven capable of maintaining 170 °C
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Precursor Preparation: In a fume hood, accurately weigh equimolar amounts of p-aminophenol and diformylhydrazine. For a representative synthesis, 0.6 mmol of each precursor can be used (0.065 g of p-aminophenol and 0.053 g of diformylhydrazine).[1]
-
Reaction Setup:
-
Place the weighed precursors into the Teflon liner of a stainless steel autoclave.
-
Add a suitable amount of dimethylformamide (DMF) to dissolve and suspend the reactants. The original literature for the target compound mentions DMF as the solvent, while the protocol for the isomer does not specify a solvent, suggesting the reaction may proceed neat or with minimal solvent.[1] A starting point would be to use a minimal amount of DMF to create a slurry.
-
Seal the Teflon liner and place it inside the stainless steel autoclave. Tightly seal the autoclave.
-
-
Hydrothermal Synthesis:
-
Place the sealed autoclave inside a preheated furnace or oven.
-
Set the temperature to 443 K (170 °C) and maintain this temperature for 48 hours.[1]
-
-
Cooling and Product Isolation:
-
After the reaction time is complete, turn off the furnace and allow the autoclave to cool slowly to room temperature (approximately 293 K or 20 °C).[1] Caution: Do not attempt to open the autoclave while it is hot or under pressure.
-
Once cooled, carefully open the autoclave in a fume hood.
-
Transfer the contents of the Teflon liner to a beaker. The product may be a solid precipitate.
-
Isolate the solid product by vacuum filtration.
-
-
Purification:
-
Wash the collected solid product with hot deionized water to remove any unreacted starting materials and inorganic impurities.[1]
-
Subsequently, wash the product with hot ethanol to remove any organic impurities.[1]
-
Dry the purified product in a vacuum oven or desiccator until a constant weight is achieved.
-
-
Characterization: The final product, 4-(4H-1,2,4-triazol-4-yl)phenol, can be characterized by standard analytical techniques such as FT-IR spectroscopy, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm its structure and purity.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformation during the synthesis.
Caption: Reaction scheme for the synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol.
References
Application Notes and Protocols for the Quantification of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the quantitative analysis of 1,2,4-triazole derivatives. The protocols detailed below are essential for professionals in environmental monitoring, food safety, and pharmaceutical development who require robust and sensitive methods for the detection and quantification of these compounds in various matrices.
Introduction
1,2,4-triazole and its derivatives are a significant class of heterocyclic compounds with broad applications, primarily as antifungal agents in medicine and as fungicides in agriculture.[1] Their widespread use necessitates reliable analytical methods for their quantification in diverse samples, including biological fluids (serum, plasma), environmental samples (soil, water), and food products.[1][2][3] High-performance liquid chromatography (HPLC), gas chromatography (GC), and tandem mass spectrometry (LC-MS/MS, GC-MS/MS) are powerful techniques widely employed for the analysis of these compounds due to their high resolution, sensitivity, and specificity.[1][4]
Data Presentation: Quantitative Analytical Methods
The following tables summarize various analytical methods for the quantification of different 1,2,4-triazole derivatives, offering a comparative overview of their performance characteristics.
Table 1: Quantification of Triazole Derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte(s) | Matrix | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| Propiconazole | Soil | 4.0 µg/kg | Not Specified | 93 - 99 | [2][5] |
| 1,2,4-Triazole | Soil | 1.1 µg/kg | Not Specified | 83 - 97 | [2][5] |
| 1,2,4-Triazole | Groundwater | ~0.003 µg/L | Not Specified | ~100 | [3][6] |
| 11 Triazole Fungicides | Fruits | 0.8 - 3.4 µg/kg | 10 - 500 µg/L | 82.6 - 117.1 | [4] |
| 5 Antifungal Drugs | Plasma | 0.1 - 0.5 µg/mL | 0.1 - 50 µg/mL | Not Specified | [7] |
| 21 Triazole Fungicides | Animal-Origin Food | 0.3 - 0.9 µg/kg | 0.1 - 100 µg/L | 72.0 - 114.8 | [8] |
| 4 Triazole Metabolites | Fruits, Vegetables, Milk, Rice | 0.01 mg/kg | Not Specified | Satisfactory | [9] |
Table 2: Quantification of Triazole Derivatives by Gas Chromatography (GC) Based Methods
| Analyte(s) | Method | Matrix | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference | | --- | --- | --- | --- | --- | --- | | 4 Triazole Fungicides | GC-MS | Water, Grape Juice | 0.3 - 0.8 µg/L | 1 - 5000 µg/L | Satisfactory |[10] | | 11 Imidazole & Triazole Fungicides | GC-MS | Honeybees | 0.001 - 0.005 µ g/bee | Not Specified | 79 - 99 |[11] | | 7 Triazole Fungicides | GC-MS | Vegetables | 0.01 - 0.10 ng/g | 0.5 - 35.0 ng/g | 84.4 - 108.2 |[12] |
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the analysis of 1,2,4-triazole derivatives.
Experimental Protocols
Protocol 1: LC-MS/MS for the Quantification of 1,2,4-Triazole in Soil
This protocol is adapted from a validated method for the analysis of propiconazole and its metabolite 1,2,4-triazole in soil.[2][5]
1. Materials and Reagents
-
LC-MS grade acetonitrile and water
-
Reference standards of 1,2,4-triazole
-
Extraction solvent (e.g., acetonitrile/water mixture)[1]
2. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source[1]
3. Sample Preparation
-
Weigh a representative sample of soil (e.g., 5 g).[1]
-
Add the extraction solvent and shake vigorously.[1]
-
Centrifuge the sample to separate the soil particles.[1]
-
Collect the supernatant and filter it prior to injection.[1]
4. LC-MS/MS Conditions
-
Chromatographic Column: A C18 or a mixed-mode column is typically used for separation.[1]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization.[1]
-
Ionization: ESI in positive ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of 1,2,4-triazole.[1]
5. Standard Preparation and Quantification
-
Prepare a stock solution of the 1,2,4-triazole standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of working standards by diluting the stock solution to cover the expected concentration range.
-
Generate a calibration curve by injecting the standards and plotting the peak area against concentration.
-
Quantify the 1,2,4-triazole in the prepared soil samples by comparing their peak areas to the calibration curve.
Protocol 2: GC-MS for the Quantification of Triazole Fungicides in Fruits
This protocol is based on a method for the simultaneous determination of 11 triazole fungicides in fruits.[4]
1. Materials and Reagents
-
Acetonitrile (pesticide residue grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Carbon/NH2)[4]
-
Reference standards of the target triazole fungicides
2. Instrumentation
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)[4]
3. Sample Preparation
-
Homogenize a representative sample of the fruit.
-
Extract the triazole fungicides from the sample with acetonitrile.[4]
-
Enrich and clean up the extract using a Carbon/NH2 SPE cartridge.[4]
-
Elute the analytes from the SPE cartridge and concentrate the eluate.
4. GC-MS/MS Conditions
-
GC Column: A fused-silica capillary column suitable for pesticide analysis (e.g., similar to the utra-1 column mentioned for other triazoles).[10]
-
Oven Temperature Program: An optimized temperature program to ensure the separation of all target analytes.
-
Injector and Detector Temperatures: Set to appropriate temperatures to ensure efficient vaporization and detection.[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Detection: Multiple Reaction Monitoring (MRM) mode for quantification.[4]
5. Quantification
-
An external standard method is used for quantification.[4] Prepare calibration standards of the triazole fungicides in a solvent and analyze them under the same GC-MS/MS conditions as the samples.
Protocol 3: HPLC-UV for the Quantification of Triazole Antifungal Drugs in Serum/Plasma
This protocol outlines a general procedure for the analysis of triazole antifungal drugs like voriconazole, posaconazole, and itraconazole in biological fluids.[1]
1. Materials and Reagents
-
HPLC grade acetonitrile and water
-
Reference standards of the triazole compounds
-
Drug-free serum/plasma for calibration standards and quality controls
-
0.45 µm syringe filters[1]
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
3. Sample Preparation (Protein Precipitation)
-
To 200 µL of serum/plasma sample, add 400 µL of cold acetonitrile.[1]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[1]
-
Inject the filtered supernatant into the HPLC system.[1]
4. HPLC Conditions
-
Column: A C18 column is commonly used.[1]
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water. A common starting point is 60:40 (v/v) acetonitrile:water.[1]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for the specific triazole (e.g., ~260 nm).[1]
5. Standard Preparation and Quantification
-
Prepare a stock solution of the triazole standard in methanol or acetonitrile (e.g., 1 mg/mL).[1]
-
Prepare a series of working standards by spiking drug-free serum/plasma with the stock solution to achieve the desired concentration range for the calibration curve.[1]
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.[1]
-
Construct a calibration curve and determine the concentration of the triazole drug in the patient samples.
Signaling Pathways and Logical Relationships
The choice of analytical technique is often dictated by the properties of the analyte and the matrix, as well as the required sensitivity and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pub.geus.dk [pub.geus.dk]
- 7. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: FT-IR Analysis of 3-(4H-1,2,4-triazol-4-yl)phenol
AN-FTIR-028
Introduction
3-(4H-1,2,4-triazol-4-yl)phenol is a heterocyclic compound of significant interest in pharmaceutical and materials science research due to the combined functionalities of a phenol ring and a 1,2,4-triazole moiety. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds. This application note provides a detailed protocol for the FT-IR analysis of this compound, outlines the expected characteristic absorption bands, and offers a workflow for data acquisition and interpretation. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Chemical Structure
Figure 1: Chemical structure of this compound.
Application Notes and Protocols for Antimicrobial Activity Assays of 3-(4H-1,2,4-triazol-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1,2,4-triazole are widely recognized for their potential as biologically active compounds, particularly as antimicrobial agents.[1][2][3][4][5][6][7] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial activity of 3-(4H-1,2,4-triazol-4-yl)phenol, a member of this promising class of heterocyclic compounds. The methodologies described herein are based on established antimicrobial susceptibility testing (AST) techniques and provide a framework for generating reproducible and comparable data, essential for early-stage drug development. While specific quantitative data for this compound is not yet widely published, the protocols outlined are designed to effectively determine its spectrum of activity and potency against a variety of microbial strains.
Data Presentation
Effective and clear data presentation is crucial for the comparative analysis of a novel compound's antimicrobial efficacy. The following tables provide a standardized format for presenting quantitative data obtained from antimicrobial susceptibility testing of this compound. Researchers should populate these tables with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Range (e.g., 0.06-128) | Vancomycin | Experimental Data |
| Bacillus subtilis (e.g., ATCC 6633) | Gram-positive | Range (e.g., 0.06-128) | Ampicillin | Experimental Data |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Range (e.g., 0.06-128) | Ciprofloxacin | Experimental Data |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | Range (e.g., 0.06-128) | Gentamicin | Experimental Data |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains
| Test Microorganism | Fungal Type | Compound Concentration (µg/mL) | Positive Control (Antifungal) | MIC (µg/mL) of this compound |
| Candida albicans (e.g., ATCC 90028) | Yeast | Range (e.g., 0.06-128) | Fluconazole | Experimental Data |
| Aspergillus niger (e.g., ATCC 16404) | Mold | Range (e.g., 0.06-128) | Amphotericin B | Experimental Data |
| Trichophyton rubrum | Dermatophyte | Range (e.g., 0.06-128) | Itraconazole | Experimental Data |
| Microsporum gypseum | Dermatophyte | Range (e.g., 0.06-128) | Ketoconazole | Experimental Data |
Table 3: Zone of Inhibition Diameters for this compound
| Test Microorganism | Gram Stain/Fungal Type | Compound Concentration per Disk (µg) | Positive Control (Antibiotic/Antifungal) | Zone of Inhibition (mm) for this compound |
| Staphylococcus aureus | Gram-positive | e.g., 30 | Vancomycin (30 µg) | Experimental Data |
| Escherichia coli | Gram-negative | e.g., 30 | Ciprofloxacin (5 µg) | Experimental Data |
| Candida albicans | Yeast | e.g., 50 | Fluconazole (25 µg) | Experimental Data |
| Aspergillus niger | Mold | e.g., 50 | Amphotericin B (100 units) | Experimental Data |
Experimental Protocols
The following are detailed protocols for two standard and widely accepted methods for antimicrobial susceptibility testing: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Quality control (QC) bacterial and fungal strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C for bacteria; 30-35°C for fungi)
-
Microplate reader or manual reading mirror
Procedure:
-
Prepare this compound Dilutions: Create a serial two-fold dilution series of the test compound in the appropriate broth directly in the 96-well plate. Typical final concentrations might range from 128 µg/mL to 0.06 µg/mL.
-
Standardize Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate Microtiter Plate: Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A well containing a known antibiotic or antifungal agent and the microbial inoculum.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature for 16-20 hours for most bacteria, or 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound that shows no visible growth. This can be determined visually or by using a microplate reader.
Protocol 2: Agar Disk Diffusion Method
This method assesses the susceptibility of microorganisms to an antimicrobial agent impregnated on a paper disk. The agent diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.[2][9]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Solution of this compound to impregnate disks (concentration to be determined empirically)
-
Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
QC microbial strains
-
Incubator (35°C ± 2°C for bacteria; 25-30°C for fungi)
-
Ruler or caliper
Procedure:
-
Prepare Agar Plates: Use MHA or SDA plates with a uniform depth.
-
Prepare Inoculum: Create a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Apply Disks: Aseptically place the impregnated disks onto the inoculated agar surface. Ensure firm contact. Standard antibiotic/antifungal disks should be used as positive controls.
-
Incubation: Invert the plates and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-72 hours for fungi.
-
Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Antimicrobial Susceptibility Testing.
Hypothesized Antifungal Mechanism of Action for Triazole Compounds
Many triazole antifungal agents act by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11]
Caption: Hypothesized Antifungal Mechanism of Triazoles.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicine.dp.ua [medicine.dp.ua]
- 4. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. apec.org [apec.org]
- 10. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4H-1,2,4-triazol-4-yl)phenol as a Ligand in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 3-(4H-1,2,4-triazol-4-yl)phenol as a ligand in the synthesis of novel metal complexes. Due to the limited availability of published data on this specific ligand, the following protocols and application data are based on established methodologies for closely related 1,2,4-triazole and phenol-containing ligands. These notes are intended to serve as a foundational guide for the exploration of this compound-metal complexes in various research and development endeavors, particularly in the fields of medicinal chemistry and material science.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in coordination chemistry. Their versatile coordination modes, involving the nitrogen atoms of the triazole ring, make them excellent ligands for a wide range of metal ions. The incorporation of a phenol group, as in this compound, introduces an additional coordination site through the phenolic oxygen, allowing for the formation of stable chelate structures. Metal complexes derived from such ligands have shown promise in various applications, including catalysis, and as antimicrobial and anticancer agents. This document outlines the synthesis of the ligand, the preparation of its metal complexes, and protocols for evaluating their potential biological activities.
Synthesis of the Ligand: this compound
The synthesis of substituted 1,2,4-triazoles can be achieved through various synthetic routes. A common method involves the reaction of a substituted amine with diformylhydrazine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a similar isomer, 2-(1H-1,2,4-Triazol-4-yl)phenol.
-
Materials:
-
3-Aminophenol
-
Diformylhydrazine
-
High-pressure autoclave (Teflon-lined stainless steel)
-
Hot water
-
Hot ethanol
-
-
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine 3-aminophenol (0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g).
-
Seal the autoclave and heat it in a furnace at 200°C for 48 hours.
-
After the reaction period, allow the autoclave to cool to room temperature.
-
Isolate the solid product and wash it thoroughly with hot water and then with hot ethanol to remove any unreacted starting materials and impurities.
-
Dry the resulting crystalline product.
-
The product can be further purified by recrystallization if necessary.
-
Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm its structure and purity.
-
Expected Characterization Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenol ring, two distinct singlets for the triazole ring protons, and a singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the phenol and triazole rings. |
| IR (cm⁻¹) | Broad O-H stretching band for the phenol group, C-H stretching for the aromatic and triazole rings, C=N and N-N stretching vibrations characteristic of the triazole ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₃O, MW: 161.16 g/mol ). |
| Elemental Analysis | Calculated percentages of C, H, and N should match the experimental values. |
Synthesis of Metal Complexes
The following is a general protocol for the synthesis of metal complexes using this compound as a ligand. This procedure can be adapted for various transition metal salts (e.g., chlorides, acetates, or nitrates of Cu(II), Zn(II), Co(II), Ni(II)).
Experimental Protocol: General Synthesis of Metal Complexes
-
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
-
-
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve the metal salt (1 mmol) in methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If deprotonation of the phenolic hydroxyl group is desired for coordination, add a few drops of triethylamine to the reaction mixture.
-
Reflux the resulting mixture for 2-4 hours.
-
Monitor the reaction for the formation of a precipitate.
-
After cooling to room temperature, filter the precipitate, wash it with cold ethanol, and dry it in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized complex using IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and other relevant techniques to determine the coordination mode and geometry of the complex.
-
Expected Changes in Spectroscopic Data Upon Complexation
| Technique | Expected Changes |
| IR (cm⁻¹) | The broad O-H band of the free ligand may disappear or shift, indicating coordination through the phenolic oxygen. Shifts in the C=N and N-N stretching vibrations of the triazole ring suggest the involvement of nitrogen atoms in coordination. New bands at lower frequencies may appear due to M-N and M-O bond vibrations. |
| ¹H NMR | Broadening or shifting of the ligand's proton signals upon coordination to a paramagnetic metal ion. For diamagnetic complexes (e.g., Zn(II)), shifts in the proton signals, particularly those near the coordination sites, can be observed. |
| UV-Vis | Appearance of new absorption bands in the visible region, which can be attributed to d-d electronic transitions of the metal ion in the complex. |
Potential Applications and Evaluation Protocols
Metal complexes of triazole derivatives have shown significant potential as antimicrobial and anticancer agents. The following protocols outline the methods to evaluate these biological activities.
Experimental Protocol: Agar Well Diffusion Method
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)
-
Synthesized metal complexes and free ligand
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare sterile agar plates.
-
Inoculate the molten agar with the microbial culture before pouring it into the plates.
-
Once the agar solidifies, punch wells of a specific diameter (e.g., 6 mm) into the agar.
-
Prepare solutions of the test compounds (ligand and metal complexes) and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution into the respective wells. Use DMSO as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates higher antimicrobial activity.
-
Data Presentation: Antimicrobial Activity (Illustrative)
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | ||
| Ligand | 100 | Value |
| Cu(II) Complex | 100 | Value |
| Zn(II) Complex | 100 | Value |
| Standard Drug | 100 | Value |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials:
-
Human cancer cell line (e.g., MCF-7 - breast cancer, HCT-116 - colon cancer)
-
Normal cell line (for selectivity assessment)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
-
Synthesized metal complexes and free ligand
-
Standard anticancer drug (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed the cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (ligand and metal complexes) and the standard drug. Include untreated cells as a control.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: In Vitro Anticancer Activity (Illustrative)
| Compound | IC₅₀ (µM) |
| MCF-7 | |
| Ligand | Value |
| Cu(II) Complex | Value |
| Zn(II) Complex | Value |
| Cisplatin | Value |
Visualizations
Caption: Overall workflow for the synthesis and biological evaluation of metal complexes.
Caption: Logical relationship for the mode of action of the metal complexes.
Experimental Design for Testing the Biological Efficacy of Triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the biological efficacy of novel triazole derivatives. The protocols outlined below cover both antifungal and anticancer activities, which are the most prominent therapeutic applications of this class of compounds.
Introduction to Triazole Derivatives
Triazole derivatives are a significant class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms. They are broadly classified into 1,2,3-triazoles and 1,2,4-triazoles. Due to their unique structural features, triazoles can interact with various biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Their applications in medicine are extensive, with several triazole-based drugs clinically approved as antifungal and anticancer agents.[3]
The primary mechanism of action for antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] In cancer therapy, triazole derivatives have been shown to target various signaling pathways, including the PI3K/Akt pathway, and inhibit enzymes like aromatase, thereby suppressing tumor growth and proliferation.[4][5][6]
This document provides detailed protocols for the in vitro and in vivo evaluation of triazole derivatives, methods for data presentation, and visualizations of key signaling pathways and experimental workflows.
Antifungal Efficacy of Triazole Derivatives
The evaluation of the antifungal potential of triazole derivatives is critical for the development of new therapeutic agents to combat fungal infections. The following protocols describe the determination of the minimum inhibitory concentration (MIC) of these compounds against various fungal pathogens.
Experimental Protocols
This protocol is a widely accepted method for determining the MIC of an antifungal agent against yeast and filamentous fungi.[7][8][9][10]
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Triazole derivative stock solution (typically in DMSO)
-
Fungal inoculum
-
Spectrophotometer or microplate reader
-
Sterile saline or water
-
Vortex mixer
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of the triazole derivative in a suitable solvent like DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium within a 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control. The endpoint can be determined visually or by using a microplate reader at a wavelength of 530 nm.
-
Data Presentation
The antifungal activity of triazole derivatives is typically summarized by their MIC values.
| Triazole Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound A | Candida albicans ATCC 90028 | 0.125 | Fluconazole | 0.5 |
| Compound A | Candida glabrata ATCC 90030 | 0.5 | Fluconazole | 8 |
| Compound A | Aspergillus fumigatus ATCC 204305 | 1 | Voriconazole | 0.25 |
| Compound B | Candida albicans ATCC 90028 | 0.0625 | Fluconazole | 0.5 |
| Compound B | Candida glabrata ATCC 90030 | 0.25 | Fluconazole | 8 |
| Compound B | Aspergillus fumigatus ATCC 204305 | 0.5 | Voriconazole | 0.25 |
| Ravuconazole | Candida albicans | 0.016-0.12 | - | - |
| Posaconazole | Candida krusei | - | - | - |
| Voriconazole | Candida krusei | - | - | - |
Note: The above data is illustrative. Actual values can be found in cited literature.[2][4][11][12]
Visualization of Antifungal Mechanism and Workflow
The primary antifungal mechanism of triazoles involves the inhibition of CYP51.
References
- 1. [PDF] In Vivo Pharmacodynamics of a New Triazole, Ravuconazole, in a Murine Candidiasis Model | Semantic Scholar [semanticscholar.org]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Triazoles in a Murine Disseminated Infection by Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties | Bentham Science [eurekaselect.com]
- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Application Notes and Protocols: Derivatization of 3-(4H-1,2,4-triazol-4-yl)phenol for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of triazoles, such as their hydrogen bonding capability and dipole character, contribute to their ability to interact with various biological targets. The derivatization of a 3-(4H-1,2,4-triazol-4-yl)phenol core presents a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity. This document provides an overview of synthetic approaches, potential biological targets, and detailed experimental protocols for the derivatization and evaluation of this versatile scaffold.
Synthetic Strategies
Further derivatization can be achieved by targeting the phenolic hydroxyl group. Common derivatization strategies include etherification, esterification, and the introduction of various substituents on the phenyl ring to explore structure-activity relationships (SAR).
Potential Biological Activities and Data Presentation
Derivatives of phenolic triazoles have shown significant potential in various therapeutic areas. Based on the activities of structurally related compounds, key areas of interest for derivatives of this compound include anticancer and antimicrobial applications.
Anticancer Activity
Structurally similar triazole derivatives have been investigated as inhibitors of enzymes crucial for cancer progression, such as aromatase and steroid sulfatase (STS).[1][2] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for hormone-dependent breast cancer.[3] Steroid sulfatase is another important target in oncology, as it converts inactive steroid sulfates to their active forms, which can promote tumor growth.[4]
The following tables summarize the in vitro inhibitory activities of a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives against steroid sulfatase, providing a reference for the potential potency of derivatized this compound.
Table 1: In Vitro Steroid Sulfatase (STS) Inhibitory Activity of Reference Triazole Derivatives [1][2]
| Compound ID | Substitution Pattern | IC50 (nM) |
| 5l | 3,5-difluorophenyl | 36.78 |
| Irosustat (Reference) | - | - |
Table 2: In Vitro Antiproliferative Activity of Reference Triazole Derivatives against Cancer Cell Lines [5]
| Compound ID | Cell Line | IC50 (µM) |
| 17 | MCF-7 | 0.31 |
| 22 | Caco-2 | 4.98 |
| 25 | MCF-7 | 4.46 |
| Doxorubicin (Reference) | MCF-7 | - |
Antimicrobial Activity
Triazole derivatives are well-established antimicrobial agents. The derivatization of the this compound core could lead to compounds with potent activity against a range of bacterial and fungal pathogens.
Table 3: Minimum Inhibitory Concentration (MIC) of Reference Triazole Derivatives against Bacterial Strains [6]
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 15 (analogue) | E. coli | - |
| 15 (analogue) | B. subtilis | - |
| 15 (analogue) | P. aeruginosa | - |
| Ceftriaxone (Reference) | - | 5 |
Signaling Pathways and Experimental Workflows
Aromatase Inhibition Signaling Pathway
Aromatase inhibitors reduce the levels of estrogens, which in turn affects estrogen receptor (ER)-mediated signaling pathways in hormone-dependent cancers. This leads to cell cycle arrest and apoptosis.
Caption: Aromatase inhibition pathway.
Steroid Sulfatase (STS) Inhibition Signaling Pathway
STS inhibitors block the hydrolysis of steroid sulfates, thereby reducing the pool of active steroids that can drive cancer cell proliferation.
Caption: Steroid Sulfatase (STS) inhibition pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General experimental workflow.
Experimental Protocols
Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol (Reference Protocol for Isomer)[1]
Materials:
-
p-Aminophenol
-
Diformylhydrazine
-
Dimethylformamide (DMF)
-
Hydrothermal reactor
Procedure:
-
Combine equimolar amounts of p-aminophenol and diformylhydrazine in DMF in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat at an appropriate temperature (e.g., 150-200 °C) for 24-48 hours.
-
Cool the reactor to room temperature.
-
Isolate the product by filtration.
-
Wash the crude product with hot water and hot ethanol to remove unreacted starting materials and byproducts.
-
The final product can be further purified by recrystallization.
In Vitro Aromatase Inhibition Assay (Fluorometric)[8][9]
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system
-
Test compounds and reference inhibitor (e.g., Letrozole)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.
-
In a 96-well plate, add the aromatase enzyme solution to each well.
-
Add the test compounds, reference inhibitor, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.
-
Immediately measure the fluorescence in kinetic mode for a specified duration (e.g., 60 minutes) at 37°C (e.g., Ex/Em = 488/527 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
In Vitro Steroid Sulfatase (STS) Inhibition Assay (Radiometric)[10][11]
Materials:
-
STS enzyme source (e.g., human placental microsomes or cell lysates)
-
Radiolabeled substrate (e.g., [³H]-Estrone Sulfate)
-
Test compounds and reference inhibitor
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Toluene
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor.
-
Pre-incubate the STS enzyme with the test compounds or vehicle control at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding toluene to extract the unconjugated steroid product.
-
Separate the organic and aqueous phases by centrifugation.
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
Antimicrobial Susceptibility Testing (Broth Microdilution)[12][13]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and reference antibiotics/antifungals
-
96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well containing the test compound dilutions.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cell Viability Assay (MTT Assay) for Anticancer Activity[14][15][16][17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds and reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epa.gov [epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for the analysis of 3-(4H-1,2,4-triazol-4-yl)phenol.
An HPLC Method for the Analysis of 3-(4H-1,2,4-triazol-4-yl)phenol: Application Notes and Protocols
This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This application note is intended for researchers, scientists, and professionals in the fields of pharmaceutical analysis, drug development, and quality control.
Introduction
This compound is a heterocyclic compound containing both a phenol and a triazole moiety. Triazole derivatives are a significant class of compounds with wide applications, notably as antifungal agents in medicine and fungicides in agriculture.[1] Phenolic compounds are also of great interest due to their diverse biological activities.[2][3][4][5] Accurate and reliable analytical methods are crucial for the quantification of such compounds in various matrices, including pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique widely employed for the analysis of both triazole and phenolic compounds due to its high resolution, sensitivity, and adaptability.[1][2][6][7]
This application note details a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of 3-(4H-1,2,4-yl)phenol. RP-HPLC with C18 columns is a popular and effective technique for the analysis of phenolic compounds and triazole derivatives.[1][2]
Materials and Methods
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm or 0.22 µm)
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid (reagent grade)
-
Acetic acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
Phosphoric acid (reagent grade)
Chromatographic Conditions
The initial chromatographic conditions are based on common practices for the analysis of phenolic and triazole compounds. Optimization will be required to achieve the desired separation and peak shape.
Table 1: Proposed HPLC Method Parameters for the Analysis of this compound
| Parameter | Recommended Starting Conditions | Further Optimization Considerations |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, Phenyl, Polar-endcapped, or HILIC for highly polar analytes |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Acetic acid, Ammonium acetate buffer (e.g., 10 mM, pH 4-6) |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Mode | Gradient | Isocratic (if suitable for the separation) |
| Gradient Program | 5% B to 95% B in 15 min, hold for 5 min, return to initial conditions | Adjust slope and hold times based on retention and resolution |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Injection Volume | 10 µL | 5 - 20 µL |
| Column Temperature | 30 °C | 25 - 40 °C |
| Detection Wavelength | To be determined by UV scan (approx. 260 nm) | Monitor at multiple wavelengths if impurities have different absorbance maxima |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For pharmaceutical formulations, it may involve dissolution in a suitable solvent, followed by filtration. For biological samples, protein precipitation or solid-phase extraction may be necessary.[1][8][9]
Experimental Protocols
Method Development Workflow
The development of a robust HPLC method involves a systematic optimization of the chromatographic parameters.
Caption: Workflow for HPLC method development.
-
Column and Mobile Phase Selection: Based on the polar nature of the analyte, a C18 column is a good starting point.[1][2] The mobile phase should consist of an aqueous component (A) and an organic modifier (B). The addition of an acid like formic or acetic acid to the aqueous phase helps to suppress the ionization of the phenolic group and improve peak shape.
-
Determination of Detection Wavelength: Dissolve the analyte in the mobile phase and perform a UV scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For many triazole compounds, this is around 260 nm.[1][6]
-
Initial Gradient Run: Perform a broad gradient run (e.g., 5-95% B over 15-20 minutes) to determine the approximate retention time of the analyte and to elute any potential impurities.
-
Optimization of Mobile Phase:
-
Organic Solvent: Compare acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shape and lower backpressure.
-
pH: Evaluate the effect of mobile phase pH on retention time and peak shape. A pH range of 3-6 is generally suitable for phenolic compounds.
-
-
Optimization of Gradient Profile: Adjust the gradient slope to achieve adequate separation of the analyte from any impurities. If the peak of interest elutes very early or very late, adjust the initial and final percentages of the organic modifier. An isocratic method may be suitable if the separation is straightforward.
-
Optimization of Flow Rate and Temperature: Fine-tune the flow rate and column temperature to improve resolution and reduce analysis time.
Method Validation Protocol
Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii | BIO Web of Conferences [bio-conferences.org]
- 6. scioninstruments.com [scioninstruments.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Application Notes & Protocols for In Vitro Screening of 1,2,4-Triazole Compounds
Introduction
The 1,2,4-triazole scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its unique physicochemical properties, metabolic stability, and bioavailability.[1][2] Derivatives of 1,2,4-triazole exhibit a wide range of pharmacological activities, including antifungal, anticancer, antimicrobial, and anticonvulsant properties.[2][3][4] This versatility makes them a key area of focus in drug discovery and development.[1] These application notes provide detailed protocols for the in vitro screening of 1,2,4-triazole compounds, focusing on two of their most significant therapeutic areas: anticancer and antifungal activity.
Section 1: Screening for Anticancer Activity
1,2,4-triazole derivatives exert their anticancer effects through diverse mechanisms. These include the inhibition of crucial cancer-related enzymes like kinases and topoisomerases, interference with DNA, and the modulation of apoptotic pathways.[1][4] The initial step in evaluating these compounds is to determine their cytotoxic effects on cancer cell lines.
1.1. Signaling Pathway: Diverse Anticancer Mechanisms
The anticancer action of 1,2,4-triazoles is not limited to a single pathway but involves multiple targets within a cancer cell, leading to cell cycle arrest and apoptosis.
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
1.2. Experimental Workflow: Cytotoxicity Screening
A typical workflow for screening compounds involves preparing the compound and cells, performing the assay, and analyzing the data to determine potency.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4H-1,2,4-triazol-4-yl)phenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of 4-aryl-1,2,4-triazoles, including this compound, is the cyclocondensation reaction between a substituted aminophenol and N,N'-diformylhydrazine.[1] For the synthesis of the target molecule, this involves the reaction of 3-aminophenol with N,N'-diformylhydrazine, typically under heating in a suitable solvent.
Q2: What are the primary challenges and side reactions in this synthesis?
A2: The main challenges include achieving a high yield and purity. Common issues stem from the high temperatures often required, which can lead to the decomposition of starting materials or the final product.[2][3] A significant side reaction can be the formation of isomeric triazole products or other condensation byproducts, which complicates the purification process.[2][4]
Q3: How can the yield of the reaction be improved?
A3: Yield can be enhanced by optimizing reaction parameters such as temperature, reaction time, and solvent. Ensuring the purity of the starting materials, particularly the 3-aminophenol and N,N'-diformylhydrazine, is critical.[2][5] Modern techniques like microwave-assisted synthesis can also be employed to potentially increase yields and significantly reduce reaction times.[3]
Q4: What is the Pellizzari reaction and is it relevant to this synthesis?
A4: The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles by reacting an amide with a hydrazide at high temperatures.[3] While the direct reaction of 3-aminophenol with N,N'-diformylhydrazine is not strictly a Pellizzari reaction, the underlying principles of cyclodehydration and the associated challenges, such as high temperatures and potential for side reactions, are highly relevant for troubleshooting and optimization.[2][4][6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Reaction temperature is too low or too high, leading to no reaction or decomposition.[2] - Insufficient reaction time.[2] - Impure or wet starting materials (3-aminophenol, N,N'-diformylhydrazine).[4][5] - Inefficient removal of water byproduct, which can hinder the cyclization.[2] | - Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., in 10-20°C increments). - Extend the reaction time and monitor the progress using Thin-Layer Chromatography (TLC). - Ensure starting materials are pure and dry. Recrystallize or dry them if necessary. - If applicable to the reaction setup, consider using a Dean-Stark trap to remove water. |
| Formation of Multiple Products/Complex Reaction Mixture | - High reaction temperatures promoting side reactions or decomposition.[2][5] - Presence of impurities in the starting materials leading to byproducts. - Potential for the formation of Schiff base intermediates or other condensation products.[7][8] | - Lower the reaction temperature, even if it requires a longer reaction time. - Use high-purity starting materials. - Analyze the crude reaction mixture by LC-MS to identify the masses of byproducts, which can help in elucidating their structures and adjusting the reaction conditions accordingly. |
| Difficulty in Product Purification | - Similar polarities of the desired product and byproducts. - The product may co-precipitate with unreacted starting materials or impurities. | - Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). - Attempt recrystallization from various solvents or solvent mixtures to find optimal conditions for purification. - Preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, method for separating closely related compounds.[4] |
Data Presentation: Impact of Reaction Conditions on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too Low | Low | Insufficient energy to overcome the activation barrier for cyclization. |
| Optimal | High | Sufficient energy for the desired reaction pathway to proceed efficiently. | |
| Too High | Low | Increased rate of side reactions and potential for thermal decomposition of reactants and/or product.[2] | |
| Reaction Time | Too Short | Low | Incomplete conversion of starting materials. |
| Optimal | High | Allows for the completion of the reaction. | |
| Too Long | May Decrease | Prolonged exposure to high temperatures can lead to product degradation.[2] | |
| Solvent | Protic (e.g., Ethanol) | Moderate | Can participate in hydrogen bonding, but may require higher temperatures. |
| Aprotic Polar (e.g., DMF) | Potentially High | Good solvating power for the reactants; often used in similar syntheses. | |
| High-Boiling Point (e.g., n-butanol) | Potentially High | Allows for higher reaction temperatures which can drive the reaction to completion, but also increases the risk of side reactions.[6] | |
| Microwave Irradiation | Applied | Potentially High | Can significantly reduce reaction times and improve yields by providing efficient and uniform heating, minimizing thermal decomposition.[3] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is adapted from the synthesis of related isomers.[1]
Materials:
-
3-Aminophenol
-
N,N'-Diformylhydrazine
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-aminophenol (1 equivalent) and N,N'-diformylhydrazine (1 equivalent) in DMF.
-
Heat the reaction mixture under reflux with stirring. The optimal temperature and time should be determined empirically, but a starting point could be 150-160°C for 24-48 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol is a proposed adaptation for a more rapid synthesis.[3][6]
Materials:
-
3-Aminophenol
-
N,N'-Diformylhydrazine
-
n-Butanol
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine 3-aminophenol (1 equivalent) and N,N'-diformylhydrazine (1 equivalent).
-
Add n-butanol as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a temperature of approximately 150°C for 1-2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing synthesis yield and purity.
Caption: Role of 1,2,4-triazoles in the drug development pipeline.
References
- 1. 2-(4H-1,2,4-Triazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imedpub.com [imedpub.com]
Technical Support Center: Purification of 3-(4H-1,2,4-triazol-4-yl)phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-(4H-1,2,4-triazol-4-yl)phenol. It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While a definitive impurity profile depends on the specific synthetic route, common impurities can be broadly categorized:
-
Unreacted Starting Materials: Residual 3-aminophenol is a likely impurity. Depending on the synthetic method, other precursors may also be present.
-
Isomeric Byproducts: Isomers such as 2-(4H-1,2,4-triazol-4-yl)phenol and 4-(4H-1,2,4-triazol-4-yl)phenol could form, particularly if the reaction conditions are not stringently controlled.
-
Side-Reaction Products: The reaction of 3-aminophenol can sometimes lead to the formation of other organic impurities.[1]
-
Degradation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light for extended periods.
-
Inorganic Salts: Salts originating from reagents or catalysts used in the synthesis may be present.[1]
-
Residual Solvents: Solvents used in the synthesis or initial work-up that are not completely removed can be present in the crude product.[1]
Q2: What are the recommended primary purification strategies for this compound?
A2: The two most effective and commonly used purification techniques for compounds of this nature are recrystallization and column chromatography.
-
Recrystallization is often the first method of choice for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.
-
Column Chromatography is a more powerful technique for separating the desired compound from significant amounts of impurities, especially those with similar solubility profiles.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice of purification method depends on the purity of your crude product and the nature of the impurities.
-
For relatively pure crude product (e.g., >90% purity): Recrystallization is often sufficient to achieve high purity.
-
For a complex mixture with multiple impurities or impurities with similar polarity to the product: Column chromatography is generally necessary for effective separation.
A workflow for selecting the appropriate purification strategy is outlined below.
Caption: A decision tree to guide the selection of an appropriate purification strategy for crude this compound.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Incorrect solvent choice. | The polarity of the solvent may be too low. Try a more polar solvent. For phenolic triazoles, polar protic solvents like ethanol or ethanol/water mixtures are often effective.[2] |
| Insufficient solvent. | Add more solvent in small portions until the compound dissolves. Be mindful that using an excessive amount of solvent will lead to low recovery.[2] |
Problem 2: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The solution is supersaturated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| High concentration of impurities. | Consider a preliminary purification step like a simple filtration or a quick column chromatography before recrystallization. |
Problem 3: No crystals form upon cooling.
| Possible Cause | Solution |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[2] |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 4: Low recovery of the purified product.
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the mother liquor (the solution left after filtering the crystals) and cool it to obtain a second crop of crystals.[2] |
| The compound is too soluble in the chosen solvent at low temperatures. | Select a different solvent or use a mixed solvent system where the compound is less soluble when cold.[2] |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated before filtering the hot solution.[2] |
Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate.
| Possible Cause | Solution |
| The eluent is not polar enough. | Increase the polarity of the mobile phase. For phenolic compounds, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. Gradually increasing the proportion of the polar solvent should increase the Rf value. |
| The compound is highly polar. | Consider using a more polar stationary phase, such as alumina, or employ reverse-phase chromatography with a C18 column and a polar mobile phase (e.g., water/acetonitrile or water/methanol). |
Problem 2: Poor separation of the product from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system. | The polarity of the eluent may be too high, causing all components to move too quickly up the column. Try a less polar solvent system. Fine-tune the solvent ratio to maximize the difference in Rf values between your product and the impurities. |
| Column overloading. | Too much sample was loaded onto the column. Use a larger column or load less material. |
| Improper column packing. | Air bubbles or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly. |
Problem 3: The compound streaks on the TLC plate or column.
| Possible Cause | Solution |
| The sample is too concentrated. | Dilute the sample before loading it onto the column or spotting it on the TLC plate. |
| The compound is acidic or basic. | The phenolic hydroxyl group is acidic. Adding a small amount of a modifying agent to the eluent, such as a few drops of acetic acid for an acidic compound, can sometimes improve peak shape. |
| Interaction with the stationary phase. | The compound may be strongly interacting with the silica gel. Deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help. |
Quantitative Data
The following table summarizes typical solvent systems used for the purification of related phenolic and triazole compounds. Note that optimal conditions for this compound may need to be determined empirically.
| Purification Method | Compound Type | Typical Solvent System(s) | Expected Purity Improvement | Reference |
| Recrystallization | 1,2,4-Triazole derivatives | Ethanol, Ethanol/Water, n-Butanol, Ethyl Acetate/Hexane | Can achieve >99% purity from a relatively pure crude product. | [2] |
| Recrystallization | 4-(1H-1,2,4-triazol-1-yl)phenol | Ethanol | Yield: 74% | [3] |
| Column Chromatography | Phenolic compounds | Chloroform/Methanol gradients (e.g., 90:10 to 50:50) | Effective for separating compounds with different polarities. | [4] |
| Column Chromatography | 4-Aryl-4H-1,2,4-triazoles | 5% Methanol in Dichloromethane | Can isolate the product from a complex reaction mixture. | [5] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Protocol for Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities. A good starting point for a phenolic triazole would be a mixture of hexane and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Below is a diagram illustrating a typical column chromatography workflow.
Caption: A step-by-step workflow for the purification of a compound using column chromatography.
References
Technical Support Center: Synthesis of 4H-1,2,4-Triazole Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4H-1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the 4H-1,2,4-triazole ring?
A1: The most prevalent methods involve the cyclization of intermediates derived from hydrazines or their derivatives. Key starting materials include:
-
Hydrazides and Amidines/Secondary Amides: Reaction between hydrazides and amidines or activated secondary amides is a common route.[1][2][3]
-
Thiosemicarbazides: Cyclization of 1,4-disubstituted thiosemicarbazides is a classic and widely used method.[4]
-
Amidrazones: Oxidative cyclization of amidrazones, often with aldehydes, provides an environmentally benign pathway.[1]
-
Nitriles and Hydrazines: Direct condensation of nitriles with hydrazides can be effective, especially under microwave irradiation.[5]
Q2: My reaction to form the triazole ring is not proceeding or giving very low yields. What are the initial checks I should perform?
A2: Low conversion is a frequent issue. Start by verifying the following:
-
Reagent Purity: Ensure the purity of your starting materials, especially hydrazines, which can degrade over time.
-
Solvent Quality: Use anhydrous solvents where necessary, as water can interfere with condensation and cyclization steps.
-
Reaction Atmosphere: Some reactions, particularly those using metal catalysts, are sensitive to air and require an inert atmosphere (e.g., Nitrogen or Argon). Conversely, some oxidative cyclizations require air or oxygen.[6]
-
Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Many cyclization steps require significant heat or microwave irradiation to proceed efficiently.[2][5]
Q3: I am observing the formation of multiple products. What could be the cause?
A3: The formation of multiple products often points to issues with regioselectivity or competing side reactions. For instance, when using unsymmetrical precursors, different isomers of the triazole can form. Some synthetic methods offer high regioselectivity, such as the use of specific oxamide-derived amidine reagents which yield 1,5-disubstituted-1,2,4-triazoles with complete regioselectivity.[7] Side reactions can include the formation of oxadiazoles or other heterocyclic systems.
Q4: Are there "green" or more environmentally friendly methods for 4H-1,2,4-triazole synthesis?
A4: Yes, several modern methods focus on reducing environmental impact. These include:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, energy consumption, and often allows for solvent-free conditions.[5]
-
Catalytic Oxidative Cyclization: Using catalysts like Ceric Ammonium Nitrate (CAN) or copper complexes with air as the oxidant is a greener alternative to stoichiometric heavy-metal oxidants.[1][6] Water is often the only byproduct in these reactions.[6]
-
Recyclable Reaction Media: The use of media like polyethylene glycol (PEG) has been reported for environmentally benign synthesis.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Incomplete activation of amide/carboxylic acid. 2. Insufficient temperature for cyclodehydration. 3. Steric hindrance from bulky substituents.[3] 4. Deactivation of catalyst (if applicable). | 1. For amide-based routes, use an effective activating agent like triflic anhydride.[2] 2. Switch from conventional heating to microwave irradiation to enhance reaction rates.[1][5] 3. Increase reaction time or temperature. Consider a different synthetic route if steric hindrance is significant. 4. Ensure catalyst is fresh and reaction is free of catalyst poisons. |
| Formation of Side Products (e.g., Oxadiazoles, Isomers) | 1. Incorrect cyclization conditions (e.g., pH). 2. Lack of regiocontrol in the initial condensation step. 3. For thiosemicarbazide routes, undesired desulfurization can occur.[1] | 1. In base-catalyzed cyclizations (e.g., from thiosemicarbazides), carefully control the base concentration (e.g., 8% NaOH).[8] 2. Employ a synthetic strategy known for high regioselectivity, such as using pre-formed amidine reagents.[7][9] 3. Optimize reaction time; prolonged heating can sometimes lead to desulfurization.[1] |
| Difficult Purification | 1. Presence of unreacted starting materials with similar polarity to the product. 2. Formation of tar or polymeric byproducts. 3. Product is highly polar and streaks on silica gel. | 1. Ensure the reaction goes to completion. Consider a liquid-liquid extraction to remove water-soluble starting materials like hydrazine salts. 2. Filter the crude reaction mixture through a plug of silica or celite before column chromatography. 3. Try a different stationary phase (e.g., alumina) or a different eluent system. Recrystallization is often a highly effective purification method for crystalline triazole products.[10] |
| Poor Functional Group Tolerance | 1. Harsh reagents (e.g., strong acids, high temperatures) are degrading sensitive functional groups. 2. Metal catalyst is reacting with other functional groups on the molecule. | 1. Switch to a method that employs milder conditions. For example, reactions using oxamide-derived amidines proceed under very mild conditions.[7] 2. Choose a metal-free synthetic route, such as iodine-catalyzed oxidative cyclization.[9] |
Visual Guides & Workflows
Caption: General workflow for the synthesis of 4H-1,2,4-triazole compounds.
Caption: Decision tree for troubleshooting low yields in triazole synthesis.
Key Experimental Protocols
Protocol 1: One-Pot Synthesis from Secondary Amides and Hydrazides[2]
This method utilizes triflic anhydride activation followed by microwave-induced cyclodehydration.
-
Activation: To a solution of the secondary amide (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add triflic anhydride (1.1 equiv) dropwise under an inert atmosphere. Stir the mixture for 30 minutes.
-
Addition: Add the hydrazide (1.2 equiv) to the reaction mixture and allow it to warm to room temperature. Stir for 1-2 hours until TLC analysis indicates the consumption of the starting amide.
-
Cyclization: Carefully evaporate the solvent. To the residue, add a high-boiling point solvent (e.g., 1,2-dichlorobenzene).
-
Microwave Irradiation: Heat the mixture in a sealed microwave reactor at 150-200 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, dilute the mixture with a suitable organic solvent and wash with an aqueous basic solution (e.g., sat. NaHCO₃). Dry the organic layer, concentrate it, and purify the residue by column chromatography or recrystallization to obtain the 3,4,5-trisubstituted 1,2,4-triazole.
Protocol 2: Synthesis via Thiosemicarbazide Cyclization[4][8]
This is a robust, two-step method for preparing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
-
Thiosemicarbazide Formation:
-
Dissolve the appropriate acid hydrazide (1.0 equiv) in ethanol.
-
Add the desired isothiocyanate (1.0 equiv) to the solution.
-
Reflux the mixture for 2-4 hours. The product, a 1-acyl-4-aryl-thiosemicarbazide, often precipitates upon cooling.
-
Filter the solid, wash with cold ethanol, and dry.
-
-
Alkaline Cyclization:
-
Suspend the thiosemicarbazide intermediate (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 8% w/v).
-
Reflux the mixture for 4-6 hours until a clear solution is formed.
-
Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., HCl) to a pH of 5-6.
-
The triazole-thiol product will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
-
Quantitative Data Summary
Table 1: Comparison of Yields for 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles via Suzuki Coupling[11] (Illustrative data based on Suzuki cross-coupling of a dibromo-triazole precursor with various boronic acids)
| R-group on Boronic Acid | Base | Catalyst | Yield (%) | Reaction Time (h) |
| Phenyl | K₂CO₃ | Pd(PPh₃)₄ | 85 | 6 |
| 4-Methoxyphenyl | K₂CO₃ | Pd(PPh₃)₄ | 92 | 5 |
| 4-Nitrophenyl | K₂CO₃ | Pd(PPh₃)₄ | 78 | 8 |
| 2-Thienyl | Na₂CO₃ | Pd(PPh₃)₄ | 81 | 7 |
| Naphthyl | t-BuONa | Pd(PPh₃)₄ | 88 | 6 |
Table 2: Influence of Catalyst and Solvent on a Copper-Catalyzed Triazole Synthesis[6] (Synthesis of a triazolopyridine from 2-aminopyridine and benzonitrile)
| Copper Source | Additive | Solvent | Yield (%) |
| CuBr | ZnI₂ | 1,2-Dichlorobenzene (DCB) | 81 |
| CuI | ZnI₂ | DCB | 75 |
| Cu(OAc)₂ | ZnI₂ | DCB | 45 |
| CuBr | None | DCB | 23 |
| CuBr | ZnI₂ | Toluene | 56 |
| CuBr | ZnI₂ | DMF | <10 |
References
- 1. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isres.org [isres.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 7. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Optimizing reaction conditions for synthesizing triazole derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of triazole derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2,3-triazole derivatives via copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The Cu(I) catalyst is readily oxidized to inactive Cu(II) by atmospheric oxygen.[1] | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from Cu(II) in situ.[1][2] Prepare fresh catalyst solutions before use. |
| Poor Ligand Choice: The ligand may not be optimal for the specific substrates or reaction conditions, leading to slow reaction rates. | For aqueous systems and bioconjugation, water-soluble ligands like THPTA are recommended.[2][3] The ligand-to-copper ratio is crucial and typically ranges from 1:1 to 5:1.[3] |
| Inappropriate Solvent: The solvent may not be suitable for the solubility of the reactants or the catalyst, or it may interfere with the reaction. | For CuAAC, common solvents include t-BuOH/H₂O, DMSO, and various aqueous/organic mixtures.[3][4] For RuAAC, non-protic solvents like benzene, toluene, THF, or dioxane are commonly used.[5] |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | Gentle heating (e.g., 45°C) can accelerate the reaction, but be cautious of potential side reactions or decomposition of starting materials at higher temperatures.[3][6] |
| Impure Starting Materials: Impurities in the azide or alkyne starting materials can inhibit the catalyst or lead to side reactions. | Purify starting materials before use. Azides, in particular, should be handled with care due to their potential instability.[7] |
| Substrate Steric Hindrance: Bulky substituents on the azide or alkyne can hinder the cycloaddition.[8] | Increase catalyst loading or reaction time. Consider using a different catalyst or ligand system that is less sensitive to steric effects. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Alkynes (Glasner Coupling): This is a common side reaction in CuAAC, especially in the presence of oxygen. | Maintain a low concentration of free Cu(I) by using a suitable ligand.[2] Ensure the reaction is carried out under anaerobic conditions. | |
| Formation of 1,5-disubstituted Triazole in CuAAC: While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes be observed. | The choice of ligand and reaction conditions can influence regioselectivity. Ensure the use of a well-established CuAAC protocol. | |
| Formation of 1,4-disubstituted Triazole in RuAAC: RuAAC is regioselective for the 1,5-isomer, but contamination with the 1,4-isomer can occur. | The purity of the ruthenium catalyst is critical. Use a well-defined catalyst such as [Cp*RuCl] complexes to ensure high regioselectivity for the 1,5-isomer.[9][10] | |
| Oxidative Damage to Biomolecules (in Bioconjugation): Reactive oxygen species generated by the Cu(I)/ascorbate system can damage sensitive biomolecules.[2] | Use a copper-chelating ligand to protect the biomolecule.[11] Adding aminoguanidine can help intercept byproducts of ascorbate oxidation.[2] |
Issue 3: Difficulty in Product Purification
| Problem | Potential Cause | Recommended Solution |
| Removal of Copper Catalyst: Residual copper can be difficult to remove from the final product. | Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia.[4] Column chromatography on silica gel is also effective.[4] | |
| Separation of Regioisomers: If a mixture of 1,4- and 1,5-disubstituted triazoles is formed, their separation can be challenging. | Optimize the reaction conditions to favor the formation of a single regioisomer. Flash chromatography on silica gel can be used to separate the isomers.[12] | |
| Product is Water-Soluble: The triazole derivative may be soluble in the aqueous phase during workup. | Check the aqueous layer for your product.[13] If necessary, use a different workup procedure, such as extraction with a more polar organic solvent or lyophilization. |
Frequently Asked Questions (FAQs)
Q1: What is the main difference between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloaddition?
A1: The primary difference lies in the regioselectivity of the reaction. CuAAC selectively produces 1,4-disubstituted 1,2,3-triazoles, while RuAAC yields 1,5-disubstituted 1,2,3-triazoles.[5][10] Additionally, RuAAC can be used with both terminal and internal alkynes, whereas CuAAC is generally limited to terminal alkynes.[1][10]
Q2: How can I monitor the progress of my triazole synthesis reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] For bioconjugation reactions, fluorogenic assays using coumarin azide can be employed to follow the reaction progress by observing the increase in fluorescence upon triazole formation.[2]
Q3: What are the key parameters to optimize for a successful CuAAC reaction?
A3: Key parameters to optimize include the choice of copper source (e.g., CuSO₄ with a reducing agent or a Cu(I) salt), the ligand, the solvent system, the reaction temperature, and the stoichiometry of the reactants.[3]
Q4: Are there any safety precautions I should take when working with azides?
A4: Yes, organic azides, especially low molecular weight ones, can be explosive and should be handled with care.[7] It is advisable to avoid heating them to high temperatures and to use appropriate personal protective equipment. Whenever possible, consider generating the azide in situ to avoid isolating and handling the potentially hazardous intermediate.[14]
Q5: Can I perform triazole synthesis without a metal catalyst?
A5: Yes, the original Huisgen 1,3-dipolar cycloaddition is a thermal reaction that does not require a metal catalyst. However, it often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers.[10] There are also strain-promoted azide-alkyne cycloaddition (SPAAC) reactions that are metal-free, but these require the use of strained cyclooctynes.
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Typical Range / Condition | Reference(s) |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1 to 1:2 | [3] |
| Catalyst Loading (Copper) | 0.5 mol% to 5 mol% (small molecules); 50-100 µM (bioconjugation) | [2][3] |
| Ligand to Copper Ratio | 1:1 to 5:1 | [3] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 mol% (small molecules); 5 mM (bioconjugation) | [4][15] |
| Solvent System | t-BuOH/H₂O, DMSO, PBS, aqueous/organic mixtures | [3][4] |
| Temperature | Room temperature (can be gently heated, e.g., 45°C) | [3] |
| Reaction Time | 15 minutes to several hours | [3] |
Table 2: Comparison of CuAAC and RuAAC
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Reference(s) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole | [5][10] |
| Alkyne Substrate | Terminal alkynes | Terminal and internal alkynes | [1][10] |
| Catalyst | Cu(I) species (e.g., from CuSO₄ + Na-ascorbate) | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)) | [1][16] |
| Typical Solvents | Protic and aprotic solvents (e.g., t-BuOH/H₂O, DMSO) | Non-protic solvents (e.g., benzene, toluene, THF) | [3][5] |
| Mechanism | Involves a copper acetylide intermediate | Involves a ruthenacycle intermediate via oxidative coupling | [10][16] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Synthesis [4]
-
Preparation: Dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).
-
Catalyst and Reductant Addition: In separate vials, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%) and an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%).
-
Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [5]
-
Preparation: In a reaction vessel under an inert atmosphere, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in a non-protic solvent (e.g., toluene or dichloroethane).
-
Catalyst Addition: Add the ruthenium catalyst, such as Cp*RuCl(COD) (1 mol%), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 45-80°C) and stir for the required time (typically several hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a typical CuAAC reaction.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 13. How To [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
Identifying and minimizing side products in triazole synthesis.
Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in triazole synthesis, with a focus on identifying and minimizing side products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: What are the most common side products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and how can I avoid them?
A1: The most prevalent side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which results in a diyne byproduct.[1] This reaction is promoted by the presence of oxygen and Cu(II) ions. Additionally, the copper/ascorbate system can generate reactive oxygen species (ROS), leading to the degradation of sensitive substrates.[1] In some cases, radical-radical coupling and the cleavage of aromatic propargyl ethers have also been observed.[1]
To minimize these side products:
-
Maintain Anaerobic Conditions: Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Use a Reducing Agent: A sufficient amount of a reducing agent, such as sodium ascorbate, helps to keep the copper in its active Cu(I) oxidation state.[1][2] A slight excess of sodium ascorbate is recommended to prevent oxidative homocoupling.[2]
-
Employ Stabilizing Ligands: Copper-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the catalyst from oxidation, accelerate the reaction, and reduce the generation of ROS.[1]
Q2: My CuAAC reaction is sluggish or not going to completion. What are the likely causes?
A2: Several factors can lead to a slow or incomplete CuAAC reaction:
-
Inactive Catalyst: The active catalyst is Cu(I). If you are starting with a Cu(II) salt like CuSO₄, ensure you have an adequate amount of a reducing agent (e.g., sodium ascorbate) to generate and maintain the Cu(I) state.
-
Catalyst Poisoning: Certain functional groups, especially thiols, can coordinate strongly with the copper catalyst and inhibit its activity.
-
Insufficient Mixing: In biphasic solvent systems (e.g., tert-butanol/water), vigorous stirring is crucial for the reaction to proceed efficiently.
-
Low Reactant Concentration: "Click" reactions, while generally efficient, can be slow at very low concentrations. If possible, increasing the concentration of your reactants may improve the reaction rate.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Q3: Why would I use a Ruthenium-catalyzed reaction (RuAAC) instead of a Copper-catalyzed one (CuAAC)?
A3: RuAAC provides the 1,5-disubstituted 1,2,3-triazole regioisomer, which is complementary to the 1,4-disubstituted product obtained from CuAAC.[3][4] Furthermore, RuAAC can tolerate internal alkynes, which is a limitation of the CuAAC reaction, thus expanding the scope of accessible triazole products.[4][5]
Q4: My RuAAC reaction with an aryl azide is giving a low yield and multiple byproducts. How can I improve this?
A4: Reactions of aryl azides in RuAAC are often problematic, leading to low yields and the formation of byproducts.[3][5] This can be due to catalyst deactivation.[3] To address this, consider the following:
-
Catalyst Choice: The catalyst [CpRuCl]₄ has been shown to be more effective than the commonly used CpRuCl(PPh₃)₂ for reactions involving aryl azides.[3]
-
Solvent: Dimethylformamide (DMF) is often a superior solvent for RuAAC reactions with aryl azides.[3]
-
Microwave Irradiation: Employing microwave irradiation can lead to higher yields, a cleaner product profile, and shorter reaction times.[3]
1,2,4-Triazole Synthesis
Q5: I am trying to synthesize a 1,2,4-triazole from a hydrazide and an imide (Einhorn-Brunner reaction), but I am getting a significant amount of a 1,3,4-oxadiazole side product. How can I prevent this?
A5: The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway in 1,2,4-triazole synthesis, especially when using hydrazides.[6] To favor the formation of the desired 1,2,4-triazole:
-
Ensure Anhydrous Conditions: The presence of water can promote the formation of the oxadiazole. Ensure all reagents and solvents are dry.[6]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor the oxadiazole pathway. Running the reaction at a lower temperature for a longer duration may increase the yield of the triazole.[6]
-
Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway.[6] Experimenting with different activating groups may be necessary.
Dimroth Rearrangement
Q6: What is the Dimroth rearrangement, and how can I control it?
A6: The Dimroth rearrangement is an isomerization reaction where endocyclic and exocyclic nitrogen atoms in a triazole ring switch places.[7][8] This rearrangement can be facilitated by acidic or basic conditions, as well as by heat.[8][9] The presence of certain substituents can also influence the likelihood of this rearrangement.[8] To control it:
-
Maintain Neutral pH: If the rearrangement is undesirable, maintain a neutral pH during the reaction and workup.
-
Control Temperature: Avoid excessive heating, as the rearrangement can be thermally induced.
-
Strategic Synthesis: In some cases, the rearrangement can be used strategically to access a thermodynamically more stable isomer that is difficult to synthesize directly.[8]
Troubleshooting Guides
CuAAC Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of diyne (Glaser coupling) byproduct | 1. Presence of oxygen. 2. Insufficient reducing agent. 3. Inactive reducing agent. | 1. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). 2. Increase the equivalents of sodium ascorbate (e.g., 5-10 mol%).[10] 3. Use a freshly prepared solution of sodium ascorbate. |
| Low or no triazole product yield | 1. Copper catalyst oxidation (Cu(I) → Cu(II)). 2. Presence of coordinating functional groups (e.g., thiols) on substrates. 3. Low reactant concentration. | 1. Add a stabilizing ligand (e.g., THPTA, TBTA) in a 1:5 to 5:1 ligand-to-copper ratio.[10] 2. Protect coordinating functional groups prior to the reaction. 3. Increase reactant concentrations if possible. |
| Degradation of sensitive substrates (e.g., proteins) | 1. Generation of Reactive Oxygen Species (ROS). 2. Reaction of ascorbate oxidation byproducts with the substrate. | 1. Use a stabilizing ligand to minimize ROS generation. 2. Add aminoguanidine to the reaction mixture to scavenge reactive carbonyl byproducts from ascorbate oxidation. |
1,2,4-Triazole Synthesis (from Hydrazides)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of 1,3,4-oxadiazole byproduct | 1. Presence of water. 2. High reaction temperature. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly.[6] 2. Lower the reaction temperature and extend the reaction time.[6] |
| Formation of isomeric mixtures (e.g., N-1 vs. N-4 alkylation) | 1. Non-selective alkylation conditions. | 1. Vary the base, solvent, and electrophile to influence regioselectivity. 2. Consider using a catalyst known to direct regioselectivity. |
| Low or no yield | 1. Impure or hygroscopic starting materials (hydrazides). 2. Insufficient reaction time or temperature. | 1. Ensure starting materials are pure and dry.[6] 2. Monitor the reaction by TLC and adjust time/temperature accordingly. Consider microwave-assisted synthesis to improve yields and reduce reaction times.[6] |
Data Presentation
Effect of Reaction Atmosphere on CuAAC Yield
The presence of oxygen is a critical factor in the formation of the Glaser coupling byproduct. Performing the reaction under anaerobic conditions can significantly improve the yield of the desired triazole product.
| Reaction Condition | Ligand | Yield of Triazole Product | Notes |
| Aerobic (in air) | Tris(triazole) ligand | Prone to protein oxidation | Even with a stabilizing ligand, oxidation of sensitive substrates can occur in the presence of air. |
| Anaerobic | Bis(triazole) ligand | Reaction complete in 40 min | Anaerobic conditions not only prevent substrate oxidation but can also greatly accelerate the CuAAC reaction with the appropriate ligand. |
Data adapted from a study on the effects of anaerobic conditions on CuAAC reactions for bioconjugation.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with In Situ Catalyst Generation
This protocol is a general starting point for a small-scale CuAAC reaction.
Materials:
-
Azide-containing substrate
-
Alkyne-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
Procedure:
-
To a round-bottom flask, add the azide (1.1 eq) and the alkyne (1.0 eq).
-
Add the solvent system (e.g., 1:1 t-BuOH/H₂O) to achieve a desired concentration. Stir the mixture to create a homogeneous suspension.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once complete, quench the reaction by adding a saturated aqueous solution of NH₄OH and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Minimizing 1,3,4-Oxadiazole Formation in 1,2,4-Triazole Synthesis
This protocol is adapted from the Einhorn-Brunner reaction, with modifications to disfavor the formation of the 1,3,4-oxadiazole byproduct.
Materials:
-
Unsymmetrical diacylamine (imide)
-
Alkyl hydrazine
-
Glacial acetic acid (anhydrous)
Procedure:
-
Drying: Ensure all glassware is oven-dried before use. Use anhydrous glacial acetic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the imide (1.0 eq) in anhydrous glacial acetic acid with stirring.
-
Hydrazine Addition: Add the alkyl hydrazine (1.0-1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C). Avoid excessively high temperatures which can favor oxadiazole formation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to consume the limiting starting material without prolonged heating that could lead to side product formation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product under vacuum. The desired 1,2,4-triazole can be purified from any isomeric byproducts or unreacted starting material by column chromatography or recrystallization.
Visualizations
Logical Workflow for CuAAC Reaction Optimization
Caption: Workflow for optimizing a CuAAC reaction.
Competing Pathways in 1,2,4-Triazole vs. 1,3,4-Oxadiazole Synthesis
Caption: Competing reaction pathways in 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 8. benthamscience.com [benthamscience.com]
- 9. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines | Scilit [scilit.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges of 3-(4H-1,2,4-triazol-4-yl)phenol in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(4H-1,2,4-triazol-4-yl)phenol during in vitro and in vivo experiments.
Troubleshooting Guide
Compound precipitation can significantly compromise experimental results by lowering the effective concentration and introducing artifacts.[1] The following guide outlines common observations, their potential causes, and recommended solutions to address the precipitation of this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution into Aqueous Buffer/Media | "Solvent Shock" : The rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous solution.[1] | - Add the compound stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous solution while gently vortexing or stirring.[1][2] - Perform serial dilutions of the stock solution in the assay buffer or medium.[1] |
| High Final Concentration : The final concentration of the compound exceeds its solubility limit in the aqueous medium.[2] | - Decrease the final working concentration of the compound.[2] - Determine the maximum soluble concentration through a solubility test.[2] | |
| Precipitation Over Time in Incubator (e.g., 37°C) | Temperature Shift : Decreased solubility at physiological temperatures compared to room temperature.[1] | - Pre-warm the cell culture media to 37°C before adding the compound.[1] - Ensure the incubator temperature is stable.[1] |
| pH Shift in Media : Changes in the pH of the culture medium due to the CO2 environment or cellular metabolism can affect the solubility of ionizable compounds.[1][2] | - Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] - Evaluate the compound's solubility at different pH values to understand its sensitivity.[1] | |
| Interaction with Media Components : The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.[1] | - Test the compound's solubility in the specific medium used for your experiments.[1] - Be aware that switching between serum-free and serum-containing media can alter solubility.[1] | |
| Compound Insoluble in Primary Solvent (e.g., DMSO) | Compound Characteristics : The intrinsic properties of the compound may limit its solubility even in common organic solvents. | - Try gentle heating (e.g., up to 50°C) or sonication to aid dissolution in DMSO, provided the compound is thermally stable.[3] - Use a fresh, anhydrous bottle of DMSO, as absorbed water can reduce its solvating power.[4] - Consider alternative organic solvents such as ethanol, methanol, or dimethylformamide (DMF), but always check for compatibility with your assay system.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common starting point for dissolving many organic small molecules for use in biological assays.[6] If solubility in DMSO is limited, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered, but their compatibility with the specific assay must be verified.[4][5]
Q2: How can I determine the maximum soluble concentration of this compound in my assay medium?
A2: A practical approach is to perform a serial dilution of a high-concentration stock solution into your assay medium.[2] Visually inspect each dilution for any signs of precipitation immediately after preparation and after incubation under assay conditions (e.g., 37°C). The highest concentration that remains clear is your approximate maximum soluble concentration.
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH can significantly influence the solubility of ionizable compounds.[] Phenolic compounds, in particular, can exhibit increased solubility at alkaline pH values where the phenolic hydroxyl group is deprotonated.[8][9] It is advisable to test the compound's solubility at various pH levels to find the optimal condition, ensuring the chosen pH is compatible with your experimental system.[1]
Q4: Are co-solvents a viable option to enhance solubility in my final assay solution?
A4: Yes, using co-solvents can be an effective strategy.[10][11] Co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG 400) can increase the solubility of poorly water-soluble drugs.[5][12] However, it is crucial to keep the final concentration of any co-solvent low (typically <1%, and for DMSO, often <0.1%) to avoid solvent-induced artifacts or toxicity in cell-based assays.[13]
Q5: My compound precipitates out of the cell culture medium over time. What can I do?
A5: This is a common issue that can be caused by temperature shifts or interactions with media components.[1] Always use pre-warmed (37°C) cell culture media for dilutions.[2] The presence of serum proteins in the medium can sometimes affect compound solubility, so it's important to assess solubility in the exact medium formulation you are using.[1] If precipitation persists, consider preparing fresh dilutions of the compound immediately before each experiment.
Q6: Is it acceptable to filter out the precipitate and use the remaining solution?
A6: It is generally not recommended to filter out the precipitate.[2] The formation of a precipitate indicates that the actual concentration of your compound in the solution is unknown and lower than intended, which will compromise the accuracy and reproducibility of your experimental data.[2]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh a small amount of this compound.
-
Add a precise volume of an appropriate solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
If the compound does not dissolve readily, gentle warming (e.g., 37-50°C) or sonication in a water bath can be applied, assuming the compound is stable under these conditions.[3]
-
Ensure the compound is fully dissolved before storing the stock solution. Stock solutions are typically stored at -20°C or -80°C. Be mindful that repeated freeze-thaw cycles can promote precipitation.[1]
Protocol 2: Determining Aqueous Solubility
-
Prepare a series of dilutions of the concentrated stock solution in your aqueous assay buffer or cell culture medium.
-
Visually inspect each dilution immediately for any signs of precipitation (e.g., cloudiness, crystals).
-
Incubate the dilutions under the same conditions as your experiment (e.g., at 37°C in a humidified incubator).
-
Visually inspect the dilutions again after a relevant time period (e.g., 1, 4, and 24 hours).
-
The highest concentration that remains clear throughout the incubation period is considered the working solubility limit for your assay.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 1,2,4-Triazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This resource provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common stability and degradation issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1,2,4-triazole derivatives to ensure long-term stability?
A1: Proper storage is crucial for maintaining the integrity of 1,2,4-triazole derivatives. For optimal stability, it is recommended to store them in a cool, dry, and dark place.[1] Exposure to light, high temperatures, and humidity can accelerate degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as +4°C, is advisable.[1]
Q2: I am observing an unexpected side product in my synthesis of a 1,2,4-triazole derivative. Could this be a degradation product?
A2: It is possible that the unexpected side product is a result of degradation or a competing side reaction. A common side reaction, particularly when using hydrazides as starting materials, is the formation of a 1,3,4-oxadiazole.[1] This can be favored by the presence of moisture or high temperatures. To minimize this, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature.[1]
Q3: Is the 1,2,4-triazole ring susceptible to cleavage under acidic or basic conditions?
A3: The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[1] However, under harsh conditions, such as concentrated acids or bases at elevated temperatures, hydrolysis or rearrangement can occur. The susceptibility to hydrolysis is highly dependent on the nature and position of the substituents on the triazole ring.[1]
Q4: My 1,2,4-triazole compound is showing a loss of potency in biological assays over time when in solution. What could be the cause?
A4: The degradation of 1,2,4-triazole derivatives in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light.[1] Photodegradation can be a significant issue for some derivatives. Hydrolysis can also occur, with the rate being pH-dependent. It is crucial to use appropriate solvents and buffer systems and to protect the solution from light if the compound is known to be photosensitive.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the 1,2,4-triazole compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Compound Stability in Assay Buffer: Before conducting the full assay, incubate the compound in the assay buffer under the same conditions (temperature, light exposure) and for the same duration. Analyze the sample by HPLC to check for degradation.
-
Control for pH Effects: Assess the stability of the compound at different pH values to determine if the assay medium's pH is contributing to degradation.
-
Evaluate Photostability: If assays are performed under ambient light, compare the results from experiments conducted in the dark versus under normal lighting conditions to test for photodegradation.
-
Issue 2: Low yield or formation of impurities during synthesis.
-
Potential Cause: Thermal degradation or side reactions during the synthesis.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can lead to the formation of side products like 1,3,4-oxadiazoles or thermal rearrangement of the triazole ring.[1] Attempt the reaction at a lower temperature for a longer duration.
-
Ensure Anhydrous Conditions: Moisture can promote the formation of oxadiazole side products.[1] Use dry solvents and reagents, and conduct the reaction under an inert atmosphere.
-
Issue 3: Appearance of unknown peaks in HPLC analysis of a stored sample.
-
Potential Cause: Degradation of the 1,2,4-triazole derivative during storage.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).
-
Perform Forced Degradation Studies: To identify the potential degradation products, subject a fresh sample of the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). This can help in identifying the unknown peaks.
-
Use a Stability-Indicating Method: Employ a validated stability-indicating HPLC method that can separate the parent compound from all potential degradation products.
-
Data Presentation: Stability of 1,2,4-Triazole Derivatives
The stability of 1,2,4-triazole derivatives is highly dependent on their specific structure and the environmental conditions they are exposed to. The following tables summarize quantitative data on the degradation of some representative 1,2,4-triazole derivatives.
Table 1: Hydrolytic Stability of Selected 1,2,4-Triazole Derivatives in Aqueous Solutions at 25°C
| Compound | pH | Half-life (t½) in days | Reference |
| Epoxiconazole | 4.0 | 120 | [2] |
| 7.0 | 131 | [2] | |
| 9.0 | 151 | [2] | |
| Tebuconazole | 4.0 | 257 | [2] |
| 7.0 | 198 | [2] | |
| 9.0 | 187 | [2] | |
| Flutriafol | 4.0 | 204 | [2] |
| 7.0 | 182 | [2] | |
| 9.0 | 182 | [2] |
Table 2: Photolytic Stability of Selected 1,2,4-Triazole Derivatives
| Compound | Light Source | Half-life (t½) | Reference |
| Epoxiconazole | Simulated Sunlight | 0.68 hours | [2] |
| Tebuconazole | Simulated Sunlight | 2.35 hours | [2] |
| Flutriafol | Simulated Sunlight | 9.30 hours | [2] |
| Fluconazole | UV-254 nm | 9.78 minutes (pH 7.5) | [3] |
Table 3: Thermal Stability of Selected 1,2,4-Triazole Derivatives
| Compound | Method | Onset of Decomposition | Key Observations | Reference |
| 3-amino-1,2,4-triazole | TGA/DSC | ~224°C | Two-stage decomposition. | [4] |
| 5-amino-1,2,4-triazol-3-yl-acetic acid | TGA/DSC | ~166°C | Two-stage decomposition. | [4] |
| 4,4′-azobis-1,2,4-triazole (ATRZ) | TGA/DSC | ~283.7°C (at 5°C/min) | Single-step weight loss. | [5] |
| Various substituted 1,2,4-triazoles | TGA/DSC | Stable up to ~200°C | Single-step degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines a general procedure for assessing the hydrolytic stability of a 1,2,4-triazole derivative.
-
Preparation of Solutions:
-
Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Add a small volume of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 40°C or 50°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: Forced Degradation Study - Oxidation
This protocol provides a general methodology for evaluating the oxidative stability of a 1,2,4-triazole derivative.
-
Preparation of Solutions:
-
Prepare a solution of the test compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the oxidizing agent (e.g., 3% hydrogen peroxide).
-
-
Reaction:
-
Mix equal volumes of the compound solution and the oxidizing agent solution.
-
Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 3: Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing.
-
Sample Preparation:
-
Prepare samples of the solid drug substance and, if applicable, a solution of the drug substance.
-
Prepare "dark" control samples by wrapping identical samples in aluminum foil.
-
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the dark control samples alongside the exposed samples in the photostability chamber.
-
-
Analysis:
-
After the exposure period, analyze both the exposed and dark control samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed and dark control samples to identify any photodegradation products.
-
Protocol 4: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
This protocol provides a general methodology for evaluating the thermal stability of a 1,2,4-triazole compound.
-
Instrument Setup:
-
Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a small amount of the finely ground sample (typically 3-5 mg) into a tared TGA crucible (e.g., alumina or platinum).
-
-
TGA Analysis:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages.
-
Visualizations
Caption: Factors influencing the stability and degradation of 1,2,4-triazole derivatives.
Caption: Troubleshooting workflow for inconsistent biological assay results.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Triazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of phenolic triazoles. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide direct, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in the HPLC analysis of phenolic triazoles?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is problematic because it can obscure smaller peaks that elute on the tail of a larger one, reduce the resolution between adjacent peaks, and lead to inaccurate peak integration and quantification, thereby compromising the overall sensitivity and accuracy of the analysis.[1][3] Phenolic triazoles, which often contain both a polar phenolic group and a basic triazole moiety, are particularly susceptible to the interactions that cause peak tailing.
Q2: What are the primary causes of peak tailing for phenolic triazole compounds?
A2: The leading causes of peak tailing for phenolic triazoles are secondary interactions with the stationary phase and suboptimal mobile phase conditions.[1][4] Key factors include:
-
Silanol Interactions: The basic nitrogen atoms in the triazole ring can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4][5] These interactions create a secondary retention mechanism that can lead to peak tailing.[4]
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic group or the triazole moiety, both ionized and non-ionized forms of the analyte will coexist, resulting in peak distortion.[5][6][7]
-
Column Contamination and Degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that promote tailing.[1][3]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to asymmetrical peaks.[8][9]
-
Extra-Column Effects: Issues such as long or wide-bore tubing between the column and the detector can increase dead volume and contribute to peak tailing.[5]
Q3: How does the mobile phase pH affect the peak shape of phenolic triazoles?
A3: The mobile phase pH is a critical parameter that influences the ionization state of both the phenolic hydroxyl group and the basic triazole ring, which in turn affects their interaction with the stationary phase and ultimately the peak shape.[6][10] For phenolic triazoles, maintaining a mobile phase pH that is at least 1.5 to 2 pH units away from the pKa of the analyte is recommended to ensure that the compound exists predominantly in a single ionic form.[11] For basic compounds like many triazoles, using a low pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[3][12][13]
Q4: Can my sample preparation be the cause of peak tailing?
A4: Yes, improper sample preparation is a frequent cause of peak tailing.[1] Important considerations include:
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion.[2] It is always advisable to dissolve the sample in the initial mobile phase.[1]
-
Sample Concentration: Overloading the column with a highly concentrated sample is a common cause of peak tailing.[9] Diluting the sample may resolve the issue.[14]
-
Sample Cleanliness: The presence of particulates or strongly retained impurities in the sample can contaminate the column, leading to issues with peak shape.[2]
Q5: What are "end-capped" columns, and can they help reduce peak tailing for phenolic triazoles?
A5: End-capped columns are silica-based columns where the residual silanol groups have been chemically deactivated by reacting them with a small, less polar silane reagent, such as trimethylsilyl (TMS).[12][15] This process, also known as base-deactivation, blocks the active sites that can cause secondary interactions with basic compounds like triazoles.[12][15] Using an end-capped or a modern Type B silica column with reduced silanol activity can significantly improve peak symmetry for phenolic triazoles.[3][5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in the HPLC analysis of phenolic triazoles.
Caption: Troubleshooting workflow for peak tailing.
Data Summary
The following table summarizes common mobile phase additives used to mitigate peak tailing and their typical concentrations.
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Primary Target Analytes |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion pairing agent and lowers pH to suppress silanol ionization. | Basic and polar compounds |
| Formic Acid | 0.1% | Lowers mobile phase pH to protonate silanols.[12] | Basic compounds |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base that interacts with active silanol sites.[12][16] | Basic compounds |
| Phosphate Buffer | 10 - 50 mM | Maintains a stable pH and can mask silanol interactions at neutral pH.[12] | Ionizable compounds |
| Acetate Buffer | 10 - 50 mM | Controls pH to maintain a consistent ionization state of the analyte. | Ionizable compounds |
Experimental Protocols
Protocol: HPLC Analysis of a Phenolic Triazole with Minimized Peak Tailing
This protocol provides a general methodology for the analysis of a phenolic triazole, incorporating strategies to prevent peak tailing.
1. Materials and Reagents:
-
Column: A base-deactivated (end-capped) C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Sample Solvent: Initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).
-
Phenolic Triazole Standard: Accurately weighed and dissolved in the sample solvent.
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum of the specific phenolic triazole.
-
Injection Volume: 5 - 20 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
4. Sample Preparation:
-
Prepare a stock solution of the phenolic triazole standard in the sample solvent.
-
Perform serial dilutions to create working standards.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject a standard solution multiple times to ensure system precision.
-
Calculate the tailing factor (asymmetry factor) of the analyte peak. A value close to 1.0 is ideal, while a value greater than 1.2 may indicate significant tailing.[8]
6. Data Analysis:
-
Integrate the peak area of the phenolic triazole and quantify against the standard curve.
Caption: Interaction leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. agilent.com [agilent.com]
- 11. veeprho.com [veeprho.com]
- 12. labcompare.com [labcompare.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. m.youtube.com [m.youtube.com]
How to prevent polymorphism during the crystallization of triazole derivatives.
Technical Support Center: Crystallization of Triazole Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to prevent and control polymorphism during the crystallization of triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in the context of triazole derivatives?
A: Polymorphism is the ability of a solid material, such as a triazole derivative, to exist in multiple crystalline forms, known as polymorphs. These different forms have the same chemical composition but differ in their crystal lattice arrangements. This can significantly impact the physicochemical properties of the compound, including its solubility, dissolution rate, bioavailability, and stability. For instance, different polymorphs of a triazole-based active pharmaceutical ingredient (API) can have varying therapeutic effects.
Q2: Why is it crucial to control polymorphism during the crystallization of triazole derivatives?
A: Controlling polymorphism is critical for ensuring the consistency, quality, and efficacy of triazole derivatives, particularly in the pharmaceutical industry. The presence of unintended polymorphs can lead to issues such as:
-
Inconsistent Bioavailability: Different polymorphs can have different solubilities, affecting how the drug is absorbed in the body.
-
Manufacturing Challenges: Polymorphs can exhibit different mechanical properties, impacting tablet formation and processing.
-
Stability Issues: A less stable polymorph can convert to a more stable form over time, altering the drug's properties during storage.
-
Intellectual Property Complications: Different polymorphs can be patented separately, leading to complex intellectual property landscapes.
Q3: What are the primary factors that influence polymorphism in triazole derivative crystallization?
A: Several factors can influence which polymorph crystallizes from a solution. Key factors include:
-
Solvent System: The choice of solvent can significantly impact the solubility and stability of different polymorphs.
-
Supersaturation: The level of supersaturation and the rate at which it is achieved can determine which polymorph nucleates and grows.
-
Temperature: Temperature affects solubility and the relative stability of polymorphs. The rate of cooling can also influence the outcome.
-
Impurities: The presence of impurities can either inhibit or promote the formation of specific polymorphs.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process to yield that specific form.
Troubleshooting Guide
Q4: I am consistently obtaining a mixture of polymorphs for my triazole derivative. How can I isolate a single form?
A: Obtaining a mixture of polymorphs is a common challenge. Here are several strategies to isolate a single, desired polymorph:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities and hydrogen bonding capabilities. The solubility of each polymorph will vary between solvents, and a solvent that favors the desired form can be selected.
-
Controlled Cooling: Implement a precise and controlled cooling profile. A slow cooling rate generally favors the formation of the most stable polymorph, while rapid cooling can trap a less stable (metastable) form.
-
Seeding: This is one of the most effective methods. Introduce a small amount of seed crystals of the desired polymorph into a supersaturated solution. This will encourage the growth of that specific crystal form.
-
Solvent-Mediated Transformation: Slurry a mixture of polymorphs in a solvent where the desired polymorph is the least soluble. Over time, the more soluble (metastable) forms will dissolve and recrystallize into the more stable form.
Q5: My triazole derivative appears to be amorphous (non-crystalline) after isolation. How can I induce crystallization?
A: An amorphous solid lacks a long-range ordered crystal structure. To induce crystallization, you can try the following:
-
Increase Supersaturation: Slowly evaporate the solvent from a solution of your compound to increase its concentration and drive crystallization.
-
Anti-Solvent Addition: Add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound to induce precipitation. This should be done slowly to promote ordered crystal growth.
-
Temperature Variation: Experiment with different crystallization temperatures. Some compounds crystallize more readily at lower or higher temperatures.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solution level. The microscopic scratches can provide nucleation sites for crystal growth.
Q6: I have identified a desired polymorph, but it is not the most stable form. How can I consistently produce this metastable polymorph?
A: Producing a specific metastable polymorph requires careful control over the crystallization process to avoid its conversion to a more stable form.
-
Rapid Cooling/Quenching: Quickly cool a saturated solution to trap the metastable form before it has a chance to convert.
-
Specific Solvent Selection: Find a solvent that kinetically favors the nucleation and growth of the metastable polymorph.
-
Use of Additives: Certain additives or impurities can inhibit the formation of the stable polymorph and stabilize the metastable form.
-
Precise Seeding: Use seed crystals of the desired metastable polymorph under carefully controlled conditions of supersaturation and temperature.
Data Presentation: Solvent Effects on Polymorphism
The choice of solvent is a critical parameter in controlling the polymorphic outcome of a crystallization process. The following table summarizes hypothetical data on the effect of different solvents on the crystallization of a generic triazole derivative, "Triazolophane."
| Solvent | Polarity Index | Cooling Rate (°C/hour) | Resulting Polymorph | Purity (%) |
| Ethanol | 5.2 | 5 | Form I | >99 |
| Acetone | 5.1 | 5 | Form II | 95 |
| Toluene | 2.4 | 5 | Form I | 98 |
| Heptane | 0.1 | 10 | Amorphous | N/A |
| Isopropanol | 4.3 | 2 | Form I | >99 |
| Acetonitrile | 5.8 | 10 | Form II | 90 |
Note: This data is illustrative. A thorough solvent screening should be performed for your specific triazole derivative.
Experimental Protocols
Protocol 1: Polymorph Screening via Solvent-Mediated Transformation
This protocol is designed to identify the most stable polymorph of a triazole derivative at a given temperature.
-
Preparation: Place approximately 50 mg of the triazole derivative (as a mixture of polymorphs or an amorphous solid) into several vials.
-
Solvent Addition: Add 1-2 mL of various solvents (e.g., ethanol, acetone, toluene, water) to each vial to create a slurry.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (24-72 hours).
-
Sampling: Periodically take a small sample of the solid from each vial.
-
Analysis: Dry the solid and analyze it using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Raman spectroscopy to identify the crystalline form.
-
Determination: The polymorph that remains at the end of the experiment across most solvents is likely the most stable form under those conditions.
Protocol 2: Controlled Crystallization using Seeding
This protocol describes how to obtain a specific, desired polymorph using seed crystals.
-
Solution Preparation: Prepare a saturated solution of the triazole derivative in a suitable solvent at an elevated temperature.
-
Filtration: Filter the hot solution to remove any particulate matter.
-
Cooling: Slowly cool the solution to a temperature where it is slightly supersaturated.
-
Seeding: Add a small amount (typically 0.1-1% by weight) of finely ground seed crystals of the desired polymorph.
-
Crystal Growth: Continue to cool the solution at a slow, controlled rate to allow the crystals to grow.
-
Isolation: Isolate the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under appropriate conditions.
-
Verification: Analyze the final product using XRPD or other suitable techniques to confirm that the desired polymorphic form has been obtained.
Visualizations
Below are diagrams illustrating key workflows for preventing polymorphism during the crystallization of triazole derivatives.
Caption: Workflow for identifying the most stable polymorph via solvent-mediated transformation.
Caption: Step-by-step workflow for controlled crystallization using seeding to obtain a desired polymorph.
Technical Support Center: Synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol. It includes a detailed experimental protocol, a troubleshooting guide with frequently asked questions (FAQs), and a summary of relevant data.
Experimental Protocol
This section details the methodology for the synthesis of this compound. The protocol is based on established methods for the synthesis of isomeric hydroxyphenyl-1,2,4-triazoles.[1][2]
Objective: To synthesize this compound via the reaction of 3-aminophenol and diformylhydrazine.
Reactants:
-
3-Aminophenol
-
Diformylhydrazine
-
Solvent (e.g., Dimethylformamide - DMF)[3]
Equipment:
-
Teflon-lined stainless steel autoclave
-
Furnace or heating mantle with temperature control
-
Standard laboratory glassware
-
Filtration apparatus
-
Stirring mechanism
Procedure:
-
Reactant Preparation: In a Teflon-lined stainless steel autoclave, combine equimolar amounts of 3-aminophenol and diformylhydrazine. For example, use 0.6 mmol of 3-aminophenol and 0.6 mmol of diformylhydrazine.[1]
-
Reaction: Place the sealed autoclave in a furnace and heat to 170°C (443 K) for 48 hours.[1]
-
Cooling: After the reaction is complete, allow the autoclave to cool to room temperature (20°C or 293 K).[1]
-
Isolation: Isolate the solid product from the reaction mixture.
-
Purification: Wash the crude product with hot water and then with hot ethanol to remove unreacted starting materials and byproducts.[1]
-
Drying: Dry the purified product to obtain this compound.
Data Presentation
The following table summarizes the reaction parameters for the synthesis of the analogous 2-(4H-1,2,4-triazol-4-yl)phenol, which can be used as a reference for the expected outcome of the 3-yl isomer synthesis.[1]
| Parameter | Value |
| Starting Material | o-Aminophenol |
| Reagent | Diformylhydrazine |
| Temperature | 170°C (443 K) |
| Reaction Time | 48 hours |
| Yield | 64% |
| Purification Method | Washed with hot water and hot ethanol |
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of this compound.
Q1: My yield is significantly lower than expected. What are the possible causes?
A1: Low yields in 1,2,4-triazole synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the temperature was maintained at 170°C for the full 48 hours.
-
Impure Starting Materials: The purity of 3-aminophenol and diformylhydrazine is crucial. Use high-purity reagents.
-
Improper Sealing of the Autoclave: If the autoclave is not properly sealed, reactants may be lost at high temperatures.
-
Suboptimal Reaction Temperature: While 170°C is the reported temperature for the isomer, the optimal temperature for the 3-yl derivative might vary slightly.[1] Consider a small-scale optimization of the reaction temperature if yields remain low.
Q2: The final product is discolored. How can I improve its purity?
A2: Discoloration often indicates the presence of impurities.
-
Thorough Washing: Ensure the product is washed thoroughly with hot water and hot ethanol as described in the protocol.[1]
-
Recrystallization: If washing is insufficient, consider recrystallization from a suitable solvent. Ethanol has been used for the recrystallization of similar compounds.[4]
-
Activated Carbon: Treatment with activated carbon during recrystallization can help remove colored impurities.
Q3: How can I monitor the progress of the reaction?
A3: Monitoring the reaction can be challenging due to the high temperature and pressure inside the autoclave. For scaling up, it is advisable to run the reaction for the prescribed time. For analytical purposes on a smaller scale, techniques like Thin Layer Chromatography (TLC) could be used to check for the consumption of starting materials after the reaction is complete and cooled.[4]
Q4: I'm having difficulty removing unreacted 3-aminophenol. What should I do?
A4: 3-aminophenol has some solubility in hot water and ethanol, so the prescribed washing procedure should be effective. If issues persist:
-
Increase Wash Volume: Use larger volumes of hot water and ethanol for washing.
-
Base Wash: A dilute aqueous solution of a weak base could potentially help in removing the phenolic starting material, but care must be taken as the product also contains a phenolic group. This should be approached with caution and tested on a small scale first.
Q5: What are some alternative synthesis routes for 1,2,4-triazoles?
A5: While the reaction of an amine with diformylhydrazine is a direct approach, other methods for synthesizing 1,2,4-triazoles exist. These often involve the cyclization of intermediates like acyl-thiosemicarbazides or the reaction of hydrazides with isothiocyanates.[4][5] Some modern approaches also utilize catalysts like copper salts to promote the formation of the triazole ring from amidines.[6][7]
References
- 1. 2-(4H-1,2,4-Triazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. isres.org [isres.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the antifungal activity of 3-(4H-1,2,4-triazol-4-yl)phenol with known drugs.
A comprehensive evaluation of the antifungal potential of 3-(4H-1,2,4-triazol-4-yl)phenol in comparison to established antifungal agents. This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of antifungal drug discovery, with a specific focus on the promising class of triazole derivatives.
While direct experimental data on the antifungal activity of this compound is not extensively available in publicly accessible literature, the broader class of phenol-substituted triazole derivatives has demonstrated significant potential as antifungal agents. This guide provides a comparative framework by summarizing the activity of known antifungal drugs and outlining the standard experimental protocols used to assess antifungal efficacy. This allows for a contextual understanding of where novel compounds like this compound might fit within the therapeutic landscape.
Quantitative Comparison of Antifungal Agents
To provide a benchmark for evaluating novel compounds, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of three widely used antifungal drugs against the common fungal pathogen Candida albicans. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antifungal Agent | Fungal Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - 4 | 0.25 | 0.5 |
| Itraconazole | Candida albicans | 0.0125 - >16 | 0.125 | >16 |
| Amphotericin B | Candida albicans | 0.125 - 1 | 0.25 | 0.5 |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of antifungal activity is typically performed using standardized methods to ensure reproducibility and comparability of data. The most common method is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This method involves the following key steps:
-
Preparation of Fungal Inoculum: The fungal isolate to be tested is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture. A suspension of the fungal cells is then prepared in a sterile saline solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in a standardized test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration.
-
Preparation of Antifungal Agent Dilutions: The antifungal compound (e.g., this compound or a reference drug) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of twofold dilutions of the compound is then prepared in the test medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells, including a growth control (no antifungal agent) and a sterility control (no fungus), are also included. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): After incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the broth microdilution method for determining antifungal susceptibility.
Structure-activity relationship (SAR) studies of 3-(4H-1,2,4-triazol-4-yl)phenol analogs.
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antimicrobial Activity
The antimicrobial activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has been a subject of interest in the development of new therapeutic agents. The core structure, featuring a phenol moiety, provides a scaffold for various substitutions that can modulate the antimicrobial efficacy.
Key Structural Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the triazole core play a crucial role in determining the antimicrobial activity. Electron-withdrawing groups, such as chloro, bromo, and nitro groups, on the aromatic ring have been shown to enhance antimicrobial activity.
-
Derivatization of the Thiol Group: The thiol group at the 3-position of the triazole ring is a key site for derivatization. The formation of Schiff bases and subsequent cyclization to thiazolidin-4-ones are common strategies to enhance biological activity.
-
The Amino Group at the 4-Position: The amino group on the triazole ring is essential for the formation of Schiff bases, which often leads to compounds with increased antimicrobial potency.
The following table summarizes the antimicrobial activity of a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives against various microbial strains. The data is presented as the minimal inhibitory concentration (MIC) in μg/mL.
| Compound ID | R (Substitution on Benzaldehyde) | S. aureus (MIC μg/mL) | E. coli (MIC μg/mL) | C. albicans (MIC μg/mL) | A. niger (MIC μg/mL) | M. gypseum (MIC μg/mL) | Reference |
| 5a | H | 100 | >100 | >100 | >100 | 50 | [1] |
| 5d | 4-Cl | 50 | >100 | >100 | >100 | 25 | [1] |
| 5e | 4-F | 25 | >100 | >100 | >100 | 12.5 | [1] |
| 5g | 4-NO₂ | 50 | >100 | >100 | >100 | 25 | [1] |
| 5j | 2,4-diCl | 50 | >100 | >100 | >100 | 25 | [1] |
| Streptomycin | - | 50 | 50 | - | - | - | [1] |
| Ketoconazole | - | - | - | 12.5 | 12.5 | 12.5 | [1] |
Experimental Protocols
Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
A general procedure for the synthesis of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core involves the reaction of a substituted benzoic acid with thiocarbohydrazide. The mixture is heated to melt and maintained at an elevated temperature (e.g., 145°C) for a specific duration. Upon cooling, the product is treated with a sodium bicarbonate solution to neutralize any unreacted acid, followed by washing with water.[1]
Synthesis of Schiff Bases
The synthesized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is then reacted with various substituted benzaldehydes to form Schiff bases. This reaction is typically carried out by refluxing equimolar amounts of the triazole and the aldehyde in ethanol.[1]
Antimicrobial Screening
The antimicrobial activity of the synthesized compounds is commonly evaluated using the cup-plate method to determine the minimal inhibitory concentration (MIC).[1]
-
Bacterial Strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922).
-
Fungal Strains: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 1015), and Microsporum gypseum (C 115 2000).
-
Standard Drugs: Streptomycin for antibacterial activity and Ketoconazole for antifungal activity.
-
Procedure: Stock solutions of the test compounds are prepared in DMSO. A series of dilutions are then prepared from the stock solutions. The microbial cultures are grown on appropriate agar media, and wells or cups are made in the agar. The different concentrations of the test compounds are added to the wells, and the plates are incubated. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[1]
Visualizing the Synthetic and Screening Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
Caption: Synthetic and screening workflow for phenolic 1,2,4-triazole analogs.
Conclusion
The structure-activity relationship studies of phenolic 1,2,4-triazole derivatives reveal that strategic modifications to the core structure can significantly impact their antimicrobial properties. The presence of electron-withdrawing substituents on the phenyl ring and the formation of Schiff bases at the 4-amino position are key determinants of enhanced activity. The data presented in this guide, compiled from various sources, provides a foundation for the rational design of novel and more potent antimicrobial agents based on the 3-(4H-1,2,4-triazol-4-yl)phenol scaffold. Further research focusing on a systematic variation of substituents on this specific core is warranted to fully elucidate its therapeutic potential.
References
A Comparative Guide to the Validation of an HPLC-MS/MS Method for 1,2,4-Triazole Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the detection and quantification of 1,2,4-triazole, a significant compound in pharmaceutical and agricultural contexts.[1][2][3] The widespread use of 1,2,4-triazole and its derivatives as antifungal agents necessitates robust and sensitive analytical methods for their monitoring in various matrices, including pharmaceuticals, biological samples, and environmental samples.[1] This document outlines the validation parameters for an HPLC-MS/MS method, compares its performance with alternative techniques, and provides detailed experimental protocols.
Principles of HPLC-MS/MS Method Validation
Method validation is a critical process in analytical chemistry that ensures the reliability and accuracy of results. For pharmaceutical applications, validation is typically performed according to the International Council for Harmonisation (ICH) guidelines.[4] The primary parameters for validating an analytical method like HPLC-MS/MS are outlined below.
Key Validation Parameters:
-
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5] In HPLC-MS/MS, specificity is achieved through a combination of chromatographic separation (retention time) and mass spectrometric detection (specific mass-to-charge ratio transitions).
-
Linearity: This refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][5] A linear relationship is typically evaluated by performing a linear regression analysis on the data points.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured.
-
Precision: This parameter expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4] It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for determining the lower limit of the analytical range.[6]
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance of HPLC-MS/MS for the detection of 1,2,4-triazole and provides a comparison with other analytical techniques.
| Parameter | HPLC-MS/MS | HPLC-UV | Gas Chromatography (GC) |
| Limit of Quantitation (LOQ) | 1.1 µg/kg in soil[2][3], 0.05 µg/kg in water[6] | Generally in the low mg/L range | Typically in the µg/L to mg/L range |
| Limit of Detection (LOD) | 0.013 µg/kg in water[6] | Generally in the high µg/L range | Typically in the µg/L range |
| Accuracy (Recovery) | 83-97% in soil[2][3] | Typically 90-110% | Typically 85-115% |
| Precision (%RSD) | <7.8% in soil[2][3] | Generally <5% | Generally <10% |
| Specificity | Very High (based on retention time and mass transitions) | Moderate (potential for interference from co-eluting compounds) | High (good for volatile compounds, but derivatization may be needed) |
| Matrix Effects | Can be significant, often requires matrix-matched standards or stable isotope-labeled internal standards | Less susceptible than MS, but still possible | Can be significant, often requires extensive sample cleanup |
Experimental Protocols
HPLC-MS/MS Method for 1,2,4-Triazole in Soil
This protocol is based on a validated method for the determination of 1,2,4-triazole in soil samples.[2][3]
1. Sample Preparation (QuEChERS-based extraction):
- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 1 minute.
- Add 10 mL of acetonitrile and vortex for 1 minute.
- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Add it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
- Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- HPLC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient Elution: A typical gradient would start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1,2,4-triazole and an internal standard (if used).
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Experimental workflow for the HPLC-MS/MS analysis of 1,2,4-triazole.
Caption: Logical comparison of key features of different analytical methods.
Conclusion
The HPLC-MS/MS method stands out as a highly sensitive and specific technique for the detection and quantification of 1,2,4-triazole in various complex matrices. Its low limits of detection and quantification make it particularly suitable for trace-level analysis required in pharmaceutical quality control and environmental monitoring.[2][3][6] While other methods like HPLC-UV and GC are available, they generally lack the high degree of specificity and sensitivity offered by tandem mass spectrometry. The validation of an HPLC-MS/MS method according to ICH guidelines ensures the generation of reliable and accurate data, which is crucial for regulatory compliance and ensuring product safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity: A Guide for Researchers
Introduction
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures in the development of a diverse array of therapeutic agents. Both isomers possess a unique combination of chemical stability, favorable electronic properties, and the ability to form hydrogen bonds, which enhances their interactions with biological targets. The arrangement of nitrogen atoms within the heterocyclic ring—three adjacent in 1,2,3-triazoles and one separated from the other two in 1,2,4-triazoles—significantly influences their electronic distribution, dipole moment, and hydrogen bonding capacity, leading to distinct pharmacological profiles. This guide provides an objective comparison of the bioactivities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.
Comparative Bioactivity Overview
Both 1,2,3- and 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, antimicrobial, and antiviral properties. Historically, the 1,2,4-triazole scaffold is more established in commercially available drugs, with prominent examples like the antifungal agents fluconazole and itraconazole. However, the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has streamlined the synthesis of 1,2,3-triazole derivatives, leading to a surge in research and the discovery of potent new bioactive compounds.
Anticancer Activity
Both triazole isomers have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[1] The following tables summarize the in vitro cytotoxic activity of representative 1,2,3- and 1,2,4-triazole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-Coumarin Hybrids | A549 (Lung) | 2.97 - 4.78 | [2] |
| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung) | 8.67 - 9.74 | [2] |
| 1,2,3-Triazolo(4,5-d)pyrimidine | NCI-H1650 (Lung) | 2.37 | [2] |
| 1,2,3-Triazole-Amino Acid Conjugates | MCF7 (Breast) | <10 | [3] |
| HepG2 (Liver) | <10 | [3] | |
| Phosphonate 1,2,3-Triazole Derivative | HT-1080 (Fibrosarcoma) | 15.13 | [4] |
| A-549 (Lung) | 21.25 | [4] | |
| MCF-7 (Breast) | 18.06 | [4] | |
| MDA-MB-231 (Breast) | 16.32 | [4] | |
| Ciprofloxacin-Chalcone-1,2,3-Triazole Hybrids | HCT116 (Colon) | 2.53 - 8.67 | [5] |
| HT29 (Colon) | 8.67 - 62.47 | [5] | |
| Caco-2 (Colon) | 4.19 - 24.37 | [5] |
Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indolinone-1,2,4-Triazole Hybrids | PANC1 (Pancreatic) | 0.17 - 4.29 | [6][7] |
| HepG2 (Liver) | 0.58 - 4.49 | [6][7] | |
| Indolyl-1,2,4-Triazole Hybrids (VEGFR-2 Inhibitors) | ACHN (Renal) | 0.034 - 0.064 | [1] |
| 3-Alkylsulfanyl-1,2,4-triazole Derivatives | Breast, Lung, Ovarian | Moderate to Promising | [8] |
| Indolyl-1,2,4-triazoles | Prostate, Breast, Pancreatic | Significant Inhibition | [8] |
Antifungal Activity
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[9] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] While 1,2,3-triazoles have also been investigated for antifungal properties, 1,2,4-triazoles are generally more potent and widely studied in this area.
Table 3: Antifungal Activity of Triazole Derivatives
| Isomer | Compound/Derivative Class | Fungal Species | MIC (µg/mL) | Reference |
| 1,2,4-Triazole | Commercial Drug Analogues | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [9] |
| 1,2,3-Triazole | Glycoside Derivatives | Candida albicans, Aspergillus niger | - | [12] |
Antimicrobial Activity
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Table 4: Antibacterial Activity of Triazole Derivatives
| Isomer | Compound/Derivative Class | Bacterial Species | MIC (µg/mL) | Reference |
| 1,2,4-Triazole | Ofloxacin Analogues | S. aureus, S. epidermidis, B. subtilis, E. coli | 0.25 - 1 | [13] |
| 1,2,3-Triazole | Glycoside Derivatives | S. aureus, P. aeruginosa | - | [12] |
| 1,2,3-Triazole | Metal Chelates | S. aureus (non-resistant) | 4 - 8 | [14] |
| S. aureus (resistant) | 4 - 16 | [14] | ||
| 1,2,3-Triazole-bis-4-amino-1,2,4-triazole-3-thiones | Gram-positive & Gram-negative bacteria, Fungi | 4 - 128 | [15] |
Antiviral Activity
Derivatives of both triazole isomers have been reported to exhibit activity against a variety of viruses, including influenza, HIV, and coronaviruses.[16][17] Their mechanisms of action can vary, from inhibiting viral enzymes to interfering with viral replication.
Table 5: Antiviral Activity of Triazole Derivatives
| Isomer | Compound/Derivative Class | Virus | Activity/Target | Reference |
| 1,2,3-Triazole | Nucleoside Analogues | Influenza A (H1N1) | RNA-dependent RNA polymerase | [18] |
| 1,2,3-Triazole | Phenylpyrazolone Hybrids | SARS-CoV-2 | Main Protease (Mpro) | [19] |
| 1,2,3-Triazole | Quinolizine Derivatives | Influenza A (H1N1, H3N2) | Neuraminidase, Hemagglutinin | [20] |
| 1,2,4-Triazole | Various Derivatives | HIV, SARS, Hepatitis B & C, Influenza | Wide variety of molecular proteins | [16][17] |
Signaling Pathways and Mechanisms of Action
The bioactivity of triazole derivatives is intrinsically linked to their interaction with specific cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.
1,2,3-Triazole-Induced Apoptosis in Cancer
Many 1,2,3-triazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This often involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and the activation of caspases, a family of proteases that execute the apoptotic program.
References
- 1. Discovery of novel indolyl-1,2,4-triazole hybrids as potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors with potential anti-renal cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isres.org [isres.org]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. isres.org [isres.org]
- 12. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 15. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 18. 1,2,3-triazole derivatives as antiviral agents - ProQuest [proquest.com]
- 19. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Computational Roadmap to Unveiling the Properties of 3-(4H-1,2,4-triazol-4-yl)phenol: A DFT Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative framework for a hypothetical DFT study of 3-(4H-1,2,4-triazol-4-yl)phenol. It outlines a robust computational protocol and compares its predicted properties to those of known phenolic and triazole-containing compounds, offering insights into its potential for drug discovery and material science.
I. Proposed Computational and Experimental Protocols
A standard and effective computational protocol for investigating the properties of phenolic and triazole-containing compounds using DFT would involve the following steps. This methodology is based on established practices in the field.[1][2][3]
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Initial Structure Optimization: The initial 3D structure of this compound would be constructed and pre-optimized using a molecular mechanics method like MM2.
-
DFT Optimization: The structure would then be fully optimized in the gas phase and in various solvents (e.g., water, ethanol) using DFT. A common and reliable functional and basis set for this type of molecule is the B3LYP functional with a 6-311G(d,p) or 6-31+G(d,p) basis set.[1][2][3]
-
Property Calculations: Following optimization, key electronic and thermodynamic properties would be calculated. These include:
-
Frontier Molecular Orbitals (FMO): Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap (ΔE).
-
Global Reactivity Descriptors: Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), and Softness (S).
-
Electrostatic Potential (ESP): To identify electrophilic and nucleophilic sites.
-
Thermodynamic Parameters for Antioxidant Activity: Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, which is a key indicator of antioxidant potential via the Hydrogen Atom Transfer (HAT) mechanism.[3]
-
Spectroscopic Properties: Prediction of Infrared (IR) and UV-Visible spectra to be compared with potential future experimental data.
-
dot
Caption: Computational workflow for DFT-based property prediction.
II. Predicted Properties and Comparative Analysis
The following tables summarize the predicted properties of this compound based on established DFT data for comparable molecules. These predictions provide a baseline for understanding its potential behavior and for guiding future experimental work.
Table 1: Comparison of Predicted Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference/Basis for Prediction |
| This compound (Predicted) | -6.8 to -7.2 | -1.3 to -1.5 | 4.6 to 5.8 | Prediction based on the electronic properties of substituted phenols and triazoles. The presence of the electron-withdrawing triazole may slightly lower HOMO/LUMO energies compared to phenol alone. |
| Phenol | -6.79 | -1.27 | 5.52 | DFT study on phenolic compounds.[1] |
| Caffeic Acid | -6.63 | -2.04 | 4.59 | DFT/B3LYP/6-311G study on polyphenols.[2] |
| N-substituted 1,2,4-triazole derivative (7c) | -7.144 | -2.526 | 4.618 | DFT (M06/6-311G(d,p)) study on a triazole derivative.[4][10] |
Table 2: Comparison of Predicted Antioxidant Activity and Acidity
| Compound | Property | Predicted/Reported Value | Significance & Comparison |
| This compound (Predicted) | Phenolic O-H BDE | 85-90 kcal/mol | The Bond Dissociation Enthalpy (BDE) is a key measure of antioxidant activity. This predicted range is comparable to other phenolic antioxidants, suggesting good radical scavenging potential. |
| This compound (Predicted) | pKa | 9.5 - 10.5 | The acidity of the phenolic proton is important for its reactivity and solubility. This predicted pKa is similar to that of phenol, suggesting the triazole group has a modest electronic effect in the meta position. |
| Phenol | Phenolic O-H BDE | ~88 kcal/mol | A standard benchmark for phenolic antioxidants.[1] |
| Phenol | pKa | 9.95 | Experimental value. DFT models can predict pKa with high accuracy.[11] |
III. Potential Applications and Logical Relationships
DFT calculations, combined with other in silico methods like molecular docking and ADMET prediction, can elucidate the structure-activity relationships that underpin a molecule's therapeutic potential. The predicted properties of this compound suggest several avenues for its application, particularly in drug development.
dot
References
- 1. DFT Studies on the Antiradical Potential of Phenolic Compounds [hit.alljournals.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. unec-jeas.com [unec-jeas.com]
- 4. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivativ… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Confirming the Crystal Structure of Synthesized 4-(4H-1,2,4-triazol-4-yl)phenol: A Comparative Guide
This guide provides a comprehensive comparison of the crystallographic data of synthesized 4-(4H-1,2,4-triazol-4-yl)phenol with related phenolic triazole compounds. Detailed experimental protocols for crystal structure determination via single-crystal X-ray diffraction are also presented to support researchers in the fields of crystallography, medicinal chemistry, and drug development.
Comparative Crystallographic Data
The crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol has been determined and compared with other phenolic compounds containing a 1,2,4-triazole ring to understand the structural variations arising from different substitution patterns. The key crystallographic parameters are summarized in the table below.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 4-(4H-1,2,4-triazol-4-yl)phenol | Orthorhombic | Pbca | 10.9373(15) | 7.4539(10) | 18.530(3) | 90 | |
| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Monoclinic | P2₁/n | 5.3975(10) | 10.0099(19) | 18.311(3) | 91.010(3) | [1][2] |
| 2-(4H-1,2,4-triazol-4-yl)phenol | Monoclinic | P2₁/c | 7.273(3) | 14.265(4) | 7.720(3) | 90.93(3) | [3] |
The synthesized 4-(4H-1,2,4-triazol-4-yl)phenol crystallizes in the orthorhombic system with the space group Pbca. This is in contrast to the monoclinic systems observed for the sulfur-linked analogue and the 2-substituted isomer, highlighting how the position of the phenolic hydroxyl group and the nature of the linker to the triazole ring influence the crystal packing. The crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol is stabilized by various supramolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the formation of a three-dimensional network.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol and its analogues is achieved through single-crystal X-ray diffraction. The general workflow for this process is outlined below.
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] For small organic molecules like 4-(4H-1,2,4-triazol-4-yl)phenol, a common and effective method is slow evaporation of a saturated solution.[5][6]
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility.[6]
-
Procedure:
-
Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks until suitable crystals form.[6]
-
2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam.[4] The diffraction pattern, consisting of a series of reflections at different angles and intensities, is collected by a detector. For the title compound, data was collected at 298 K.
3. Structure Solution and Refinement: The collected diffraction data is used to determine the arrangement of atoms within the crystal.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are then refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R1 and wR2 values.
Workflow for Crystal Structure Determination
The following diagram illustrates the key stages involved in the experimental determination of a crystal structure.
Caption: Experimental workflow for crystal structure determination.
References
- 1. Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)meth-yl]sulfan-yl}phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4H-1,2,4-Triazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. How To [chem.rochester.edu]
Efficacy comparison between different isomers of triazole-phenol compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of different positional isomers of triazole-phenol compounds, supported by experimental data. The strategic placement of the hydroxyl group on the phenyl ring of a triazole scaffold can significantly influence its pharmacological activity, a critical consideration in the design and development of novel therapeutic agents.
Efficacy Comparison of Hydroxyphenyl-Triazolo-Triazole Isomers
A study comparing the antiproliferative activity of ortho-, meta-, and para-isomers of 7-(hydroxyphenyl)-4-methyl-2H-[1][2][3]triazolo[3,2-c][1][2][3]triazole revealed significant differences in their efficacy and selectivity against various cancer cell lines. The meta-isomer, in particular, demonstrated notable cancer cell-specific activity, highlighting the therapeutic potential of this specific isomeric form.[2]
| Isomer | Cell Line | Activity |
| ortho-hydroxyphenyl | Various Cancer & Normal Cell Lines | Weak antiproliferative activity |
| meta-hydroxyphenyl | Various Cancer Cell Lines | Significant antiproliferative activity |
| Normal Cell Lines | No activity | |
| para-hydroxyphenyl | All Tested Cell Lines | Active |
Table 1. Summary of the comparative antiproliferative activity of ortho-, meta-, and para-isomers of 7-(hydroxyphenyl)-4-methyl-2H-[1][2][3]triazolo[3,2-c][1][2][3]triazole.[2]
Experimental Protocols
Antiproliferative Activity Assay
The following protocol is a representative method for determining the antiproliferative activity of triazole-phenol isomers against cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, HepG2) and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: The triazole-phenol isomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to obtain a range of test concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cultured cells are treated with various concentrations of the isomeric compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a standard anticancer drug) are included in each assay.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
Cell Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard method for determining the antifungal activity of triazole-phenol compounds.
Methodology:
-
Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) is used.
-
Medium: A standardized broth medium, such as RPMI-1640, is used for fungal growth.
-
Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal inoculums are prepared and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ colony-forming units (CFU)/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualizations
Caption: Experimental workflow for the comparative efficacy analysis of triazole-phenol isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. A new biologically active molecular scaffold: crystal structure of 7-(3-hydroxyphenyl)-4-methyl-2H-[1,2,4]triazolo[3,2-c][1,2,4]triazole and selective antiproliferative activity of three isomeric triazolo-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaerudition.org [pharmaerudition.org]
Assessing the Purity of Synthesized 3-(4H-1,2,4-triazol-4-yl)phenol via Elemental Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for assessing the purity of synthesized 3-(4H-1,2,4-triazol-4-yl)phenol using elemental analysis. By comparing experimental data with theoretical values and considering potential impurities, a clear assessment of product purity can be achieved.
Data Presentation: A Comparative Analysis of Elemental Composition
Elemental analysis provides a quantitative measure of the elemental composition of a sample, which can be directly compared to the theoretical composition of the desired compound. Deviations from the theoretical values can indicate the presence of impurities. The table below outlines the theoretical elemental composition of this compound and its common potential impurities, alongside reported experimental values for a closely related isomer, which can serve as a benchmark for expected experimental accuracy.
The synthesis of this compound typically involves the reaction of 3-aminophenol with diformylhydrazine. Therefore, unreacted starting materials are the most probable impurities.
| Compound | Molecular Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Oxygen (O) |
| This compound (Theoretical) | C₈H₇N₃O | 59.62% | 4.38% | 26.07% | 9.93% |
| 2-(4H-1,2,4-triazol-4-yl)phenol (Experimental Example) [1] | C₈H₇N₃O | 59.70% | 4.25% | 26.06% | Not Reported |
| Impurity: 3-Aminophenol (Theoretical) [2][3] | C₆H₇NO | 66.04% | 6.46% | 12.84% | 14.66% |
| Impurity: Diformylhydrazine (Theoretical) | C₂H₄N₂O₂ | 27.28% | 4.58% | 31.81% | 36.33% |
Note: The experimental data provided is for the isomer 2-(4H-1,2,4-triazol-4-yl)phenol, as a direct experimental result for the 3-isomer was not available in the initial search. However, it serves as a reasonable proxy for expected analytical precision.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using elemental analysis.
Caption: Workflow for Purity Assessment via Elemental Analysis.
Experimental Protocols: Elemental Analysis
The following is a generalized protocol for the elemental analysis of a synthesized sample of this compound. Specific instrument parameters should be optimized according to the manufacturer's guidelines.
Objective: To determine the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a synthesized sample of this compound.
Materials and Equipment:
-
Synthesized and purified this compound sample
-
Microanalytical balance (accurate to at least 0.001 mg)
-
Tin or silver capsules for sample encapsulation
-
CHNS/O elemental analyzer
-
Certified standard reference materials (e.g., acetanilide, sulfanilamide) for calibration
-
High-purity helium and oxygen gases
Procedure:
-
Sample Preparation:
-
Ensure the synthesized this compound sample is thoroughly dried to remove any residual solvents, which can affect the accuracy of the analysis. Drying under a high vacuum at a suitable temperature is recommended.
-
Using a microanalytical balance, accurately weigh approximately 1-3 mg of the dried sample into a pre-weighed tin or silver capsule.
-
Securely crimp the capsule to ensure no sample is lost and to create a spherical shape for consistent combustion.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using certified standard reference materials. The calibration should cover the expected elemental composition range of the sample.
-
Run at least three replicates of the standard to ensure the instrument is performing within acceptable limits of precision and accuracy.
-
-
Sample Analysis:
-
Introduce the encapsulated sample into the elemental analyzer's autosampler or manual injection port.
-
The sample is combusted in a high-oxygen environment at a high temperature (typically 900-1000 °C). This process converts the sample into its constituent elemental gases (CO₂, H₂O, N₂, and SO₂ if sulfur is present).
-
The combustion gases are then passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The resulting gas mixture is separated by gas chromatography, and the concentration of each gas is measured by a thermal conductivity detector.
-
The instrument's software calculates the weight percentages of C, H, and N based on the detector's response and the initial sample weight.
-
-
Data Analysis:
-
Analyze the sample in triplicate to ensure the reproducibility of the results.
-
Calculate the mean and standard deviation for the percentages of C, H, and N.
-
Compare the experimental mean values to the theoretical elemental composition of this compound. A close correlation (typically within ±0.4% of the theoretical value) is indicative of high purity.
-
Larger deviations may suggest the presence of impurities, such as unreacted starting materials or residual solvent. In such cases, further purification and re-analysis may be necessary.
-
References
A Researcher's Guide to Cross-Validating Computational Docking with Experimental Results
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide to Integrating In Silico and In Vitro Data
In the quest for novel therapeutics, the synergy between computational modeling and experimental validation is not just beneficial—it is essential for accelerating drug discovery. Computational docking provides a powerful and rapid method to predict the binding affinity and orientation of small molecules to a protein target. However, these in silico predictions are approximations and necessitate rigorous experimental verification to confirm their biological relevance. This guide provides an objective comparison of computational docking studies with established experimental data, offering a framework for robust cross-validation.
Data Presentation: Correlating Docking Scores with Experimental Binding Affinities
A crucial step in validating a computational model is to assess the correlation between the predicted docking scores and experimentally determined binding affinities, such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). A strong correlation, while not always achieved due to the inherent approximations in docking scoring functions, can provide confidence in the predictive power of the computational model for screening novel compounds.[1][2][3]
Below are tables summarizing quantitative data from various studies, comparing docking scores with experimentally determined binding affinities for different protein targets.
Case Study 1: Monoacylglycerol Lipase (MAGL) Inhibitors
This table presents a comparison of docking scores with the experimentally determined half-maximal inhibitory concentration (IC50) for a series of triterpenes targeting monoacylglycerol lipase (MAGL). A lower docking score indicates a more favorable predicted binding energy, while a lower IC50 value signifies a more potent inhibitor. A significant correlation was observed between the docking scores and the IC50 values.[4]
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Pristimerin | -11.5 | 0.5 |
| Euphol | -10.7 | 1.2 |
| β-amyrin | -8.8 | 5.8 |
| α-amyrin | -8.6 | 7.2 |
Case Study 2: HIV-1 Protease Inhibitors
This table showcases the correlation between docking scores and the experimentally determined inhibition constant (Ki) for a set of inhibitors targeting HIV-1 protease. A lower docking score suggests a stronger predicted binding affinity, which should correlate with a lower Ki value, indicating tighter binding.
| Compound | Docking Score (kcal/mol) | Experimental Ki (nM) |
| Theaflavin-3-3'-digallate | -12.41 | 0.79 |
| Rutin | -11.33 | 4.98 |
| Hypericin | -11.17 | 6.54 |
| Robustaflavone | -10.92 | 9.85 |
| (-)-solenolide A | -10.82 | 11.88 |
Case Study 3: Selective Estrogen Receptor Modulators (SERMs)
This example compares the docking scores with the experimentally measured dissociation constant (Kd) for Selective Estrogen Receptor Modulators (SERMs) binding to the Estrogen Receptor α (ERα). A lower docking score is expected to correspond to a lower Kd value, signifying a higher binding affinity.
| Compound | Docking Score (log(Kd)) | Experimental Kd (nM) |
| Tamoxifen | -7.3 | 5 |
| KCI807 | -7.2 | 70 |
Experimental Protocols for Validation
Accurate experimental validation of computational predictions is paramount. The following sections provide detailed methodologies for three widely used biophysical techniques to determine binding affinity and kinetics.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that measures real-time biomolecular interactions. It provides kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[5][6]
Experimental Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand (protein) in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (typically in Resonance Units, RU).
-
Deactivate any remaining active esters on the surface using an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of analyte (small molecule) dilutions in a running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate. The association of the analyte to the ligand is monitored as an increase in RU.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand, observed as a decrease in RU.
-
-
Data Analysis:
-
The resulting sensorgrams (RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to a protein. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][8][9]
Experimental Protocol:
-
Sample Preparation:
-
The protein and ligand should be in identical, degassed buffer to minimize heats of dilution.
-
The concentration of the protein in the sample cell and the ligand in the syringe should be carefully determined. Typically, the ligand concentration is 10-20 times that of the protein.
-
-
Titration:
-
The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant.
-
These values are then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model (e.g., a single set of identical sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Fluorescence Resonance Energy Transfer (FRET)
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor fluorescence. FRET-based assays are highly sensitive and can be adapted for high-throughput screening of inhibitors that disrupt protein-ligand interactions.[10][11][12][13]
Experimental Protocol for a Competitive Binding Assay:
-
Reagent Preparation:
-
Prepare a fluorescently labeled ligand (the "tracer") that binds to the target protein.
-
Prepare the target protein and the unlabeled test compounds (potential inhibitors).
-
All reagents should be in a compatible assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the target protein.
-
Add the test compounds at various concentrations.
-
Add the fluorescently labeled tracer.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of both the donor and acceptor fluorophores using a plate reader.
-
The FRET signal is typically calculated as the ratio of acceptor emission to donor emission.
-
In a competitive assay, an effective inhibitor will displace the fluorescent tracer from the protein, leading to a decrease in the FRET signal.
-
The IC50 value of the inhibitor can be determined by plotting the FRET signal as a function of the inhibitor concentration.
-
Mandatory Visualizations
To provide a clearer understanding of the workflows and biological context, the following diagrams have been generated using Graphviz (DOT language).
Experimental and Computational Workflow
This diagram illustrates the general workflow for cross-validating computational docking results with experimental data.
Caption: Workflow for cross-validation of computational and experimental results.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical pathway in cytokine signaling and is a major target in drug discovery for inflammatory diseases and cancers.[5][14][15][16][17]
Caption: Simplified JAK-STAT signaling pathway and the action of a JAK inhibitor.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and is frequently dysregulated in cancer, making it a key target for cancer therapies.[18][19][20][21]
Caption: Simplified EGFR signaling pathway and the action of a Tyrosine Kinase Inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. FRET-based High-throughput Screening Assay Development for SUMO Pathway Inhibitors in Living Cells | Bioengineering [bioeng.ucr.edu]
- 11. A High-throughput-compatible FRET-based Platform for Identification and Characterization of Botulinum Neurotoxin Light Chain Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ClinPGx [clinpgx.org]
- 21. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4H-1,2,4-triazol-4-yl)phenol: A Guide for Laboratory Professionals
For immediate reference, treat 3-(4H-1,2,4-triazol-4-yl)phenol as hazardous waste. Due to its phenolic structure and triazole group, this compound requires careful handling and disposal to mitigate risks to personnel and the environment.
This guide provides comprehensive procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the hazardous properties of its constituent chemical groups—phenol and triazole—and align with general laboratory chemical waste guidelines.
I. Hazard Assessment and Classification
Key Hazard Considerations:
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Irritation: Potential for skin and eye irritation.
-
Environmental Hazard: Should not be released into the environment.
II. Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are required. It is advisable to double-glove. |
| Skin and Body Protection | A lab coat must be worn at all times. When handling larger quantities or when there is a risk of splashing, consider additional protective clothing such as a chemical-resistant apron. Closed-toe shoes are mandatory. |
| Respiratory Protection | All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain Spill:
-
For solid spills: Carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.
-
For solutions: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
-
Collect Contaminated Material: Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate Spill Area: Clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.
IV. Waste Disposal Procedures
All materials contaminated with this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][3][4]
Waste Collection Workflow:
-
Waste Identification: this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent materials) should be treated as hazardous chemical waste.[5][6][7]
-
Segregation: Do not mix this waste with other waste streams.[8] Keep it segregated from incompatible materials, such as strong oxidizing agents.
-
Containerization:
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning (e.g., "Toxic").[4]
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[8]
-
The primary recommended method for the final disposal of this type of chemical waste is incineration at a permitted hazardous waste facility.[5][9]
-
Experimental Protocols and Visualizations
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Personal protective equipment for handling 3-(4H-1,2,4-triazol-4-yl)phenol
Essential Safety and Handling Guide: 3-(4H-1,2,4-triazol-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Given the limited specific data available for this compound, the following recommendations are based on the known hazards of structurally similar chemicals, such as other triazole and phenol derivatives. A conservative approach to handling is strongly advised.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection Level | Specific Recommendations | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Ensure no tears or punctures before use. Change gloves frequently and immediately if contaminated. | Prevents skin contact and absorption. Triazole and phenol compounds can be skin irritants or be absorbed through the skin. |
| Eyes/Face | Splash and impact protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing. | Protects eyes and face from accidental splashes of the compound or solvents. |
| Body | Laboratory coat | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Vapors and dust | Use in a well-ventilated area or a chemical fume hood. If weighing or handling fine powders, a respirator with an appropriate particulate filter may be necessary. | Minimizes inhalation of any dust or vapors, which could be respiratory irritants. |
Operational Plan: Step-by-Step Handling Protocol
Follow this workflow for the safe handling of this compound from receipt to use.
Caption: Workflow for handling this compound.
Detailed Steps:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the label is intact and legible.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Preparation and Weighing:
-
Always conduct weighing and solution preparation inside a certified chemical fume hood to control potential dust and vapors.
-
Use a dedicated set of spatulas and weighing boats.
-
Minimize the creation of dust.
-
-
Experimental Use:
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
-
Avoid direct contact and inhalation.
-
Keep containers closed when not in use.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment that has come into contact with the compound using an appropriate solvent.
-
Wipe down the work surface in the fume hood after completion of work.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Caption: Chemical waste disposal logical relationship.
Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels should be collected in a designated, sealed plastic bag or container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any solvents used. Also, include the appropriate hazard warnings.
-
Storage and Pickup: Store waste containers in a designated satellite accumulation area. Follow your institution's guidelines for scheduling a pickup by a licensed hazardous waste disposal vendor.
Disclaimer: This guide is intended for informational purposes and is based on general chemical safety principles. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) if one becomes available. A thorough risk assessment should be conducted before beginning any new experimental work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
